Cy7 diacid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C39H49BrN2O4 |
|---|---|
Molecular Weight |
689.7 g/mol |
IUPAC Name |
6-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid bromide |
InChI |
InChI=1S/C39H48N2O4.BrH/c1-38(2)30-20-14-16-22-32(30)40(28-18-8-12-26-36(42)43)34(38)24-10-6-5-7-11-25-35-39(3,4)31-21-15-17-23-33(31)41(35)29-19-9-13-27-37(44)45;/h5-7,10-11,14-17,20-25H,8-9,12-13,18-19,26-29H2,1-4H3,(H-,42,43,44,45);1H |
InChI Key |
BPGNRSBFKVCFLM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)CCCCCC(=O)O)C.[Br-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)CCCCCC(=O)O)C.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cy7 Diacid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine7 (Cy7) diacid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. We will delve into its chemical structure, physicochemical and spectral properties, and provide detailed experimental protocols for its use.
Chemical Structure and Variants
Cy7 diacid, also known as Cyanine7 dicarboxylic acid, is a heptamethine cyanine dye. Its core structure consists of two indolenine rings linked by a seven-carbon polymethine chain. The "diacid" designation indicates the presence of two carboxylic acid functional groups, typically at the terminus of alkyl chains attached to the nitrogen atoms of the indolenine rings. These carboxylic acid groups serve as reactive handles for conjugation to biomolecules.
A key variation of this dye is the sulfonated form, often referred to as sulfo-Cy7 diacid. The addition of sulfonate groups dramatically increases the water solubility of the dye, which is a critical property for many biological applications.[1]
Below are the representative chemical structures for both the non-sulfonated and sulfonated forms of this compound.
Figure 1: Chemical Structure of a representative Cy7 dicarboxylic acid.
Caption: Representative structure of Cy7 dicarboxylic acid.
Figure 2: Chemical Structure of a representative sulfo-Cy7 dicarboxylic acid.
Caption: Representative structure of sulfo-Cy7 dicarboxylic acid.
Physicochemical and Spectral Properties
The properties of this compound can vary depending on its specific structure (e.g., length of the alkyl chain) and whether it is sulfonated. The following tables summarize the key properties for representative non-sulfonated and sulfonated this compound compounds.
Table 1: Physicochemical Properties of this compound Variants
| Property | Cyanine7 dicarboxylic acid | sulfo-Cyanine7 dicarboxylic acid |
| Appearance | Dark green solid | Dark green solid |
| Molecular Formula | C42H53ClN2O4[2] | C42H51KN2O10S2[3] |
| Molecular Weight | 685.35 g/mol [2] | 847.1 g/mol [3] |
| Solubility | Good in DCM, DMF, DMSO; low in water | Good in water, DMF, DMSO |
| Storage Conditions | -20°C in the dark, desiccate | -20°C in the dark, desiccate |
Table 2: Spectral Properties of this compound Variants
| Property | Cyanine7 dicarboxylic acid | sulfo-Cyanine7 dicarboxylic acid |
| Excitation Maximum (λex) | ~750 nm | ~750 nm |
| Emission Maximum (λem) | ~773 nm | ~773 nm |
| Molar Extinction Coefficient (ε) | ~199,000 L·mol⁻¹·cm⁻¹ | ~240,600 L·mol⁻¹·cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.3 | ~0.24 |
| Stokes Shift | ~23 nm | ~23 nm |
The fluorescence quantum yield of cyanine dyes is highly sensitive to their environment, including solvent viscosity and temperature. An increase in solvent viscosity can lead to a higher quantum yield by restricting the non-radiative cis-trans isomerization of the polymethine chain. Conversely, higher temperatures tend to decrease the quantum yield. The fluorescence of Cy7 is generally stable over a broad pH range, from approximately 3 to 10.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of a this compound sample by comparing it to a standard with a known quantum yield.
Materials:
-
This compound sample
-
Quantum yield standard (e.g., Indocyanine Green in DMSO)
-
High-purity solvent (e.g., DMSO, PBS)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the this compound sample and the quantum yield standard in the chosen solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the selected excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the linear fit for both the sample (Grad_X) and the standard (Grad_ST).
-
Calculate the quantum yield of the sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the known quantum yield of the standard.
-
η_X is the refractive index of the sample solvent.
-
η_ST is the refractive index of the standard's solvent.
-
-
Figure 3: Workflow for Determining Fluorescence Quantum Yield.
Caption: Workflow for the comparative determination of fluorescence quantum yield.
Conjugation of this compound to Proteins (via NHS Ester)
This protocol describes the conjugation of this compound to primary amines on a protein by first activating the carboxylic acids to N-hydroxysuccinimide (NHS) esters.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Anhydrous DMSO or DMF
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for sulfo-Cy7 diacid
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Activate this compound:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS (or sulfo-NHS) to the dye solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes in the dark.
-
-
Prepare Protein:
-
Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.
-
Add the activated Cy7 NHS ester solution to the protein solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column. The first colored fraction to elute will be the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
-
Figure 4: Signaling Pathway of this compound Protein Conjugation.
Caption: A simplified workflow for the conjugation of this compound to a protein.
Quality Control and Characterization
The purity and identity of this compound and its conjugates are crucial for reliable experimental results. The following methods are recommended for quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a C18 reverse-phase column and a UV-Vis detector can be used to assess the purity of the dye. A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used for elution.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the dye and its conjugates.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the dye.
-
UV-Vis Spectroscopy: The absorbance spectrum can be used to confirm the characteristic absorption maximum of the dye and to determine its concentration using the Beer-Lambert law.
Figure 5: Logical Relationship for Quality Control.
Caption: Key methods for the quality control and characterization of this compound.
Synthesis Overview
Conclusion
This compound is a versatile near-infrared fluorescent dye with significant potential in various research and development applications. Its reactive carboxylic acid groups allow for straightforward conjugation to a wide range of biomolecules, and its favorable spectral properties make it an excellent choice for in vivo imaging and other sensitive detection methods. The availability of a water-soluble sulfonated version further expands its utility in biological systems. By understanding its chemical properties and utilizing the detailed protocols provided in this guide, researchers can effectively employ this compound to advance their scientific endeavors.
References
A Technical Guide to the Spectral Properties of Cy7 Diacid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core absorption and emission spectral properties of Cy7 diacid, a near-infrared (NIR) cyanine dye. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent molecules in their work. The guide details the quantitative spectral characteristics, experimental protocols for their determination, and visual representations of the underlying photophysical processes and experimental workflows.
Core Spectral and Photophysical Properties of this compound
This compound is a water-soluble, bifunctional near-infrared (NIR) dye that is widely used in various biological and biomedical research applications, including in vivo imaging, fluorescence microscopy, and as a molecular probe for labeling proteins and nucleic acids.[1][2] Its strong absorbance and emission in the NIR region make it particularly suitable for deep-tissue imaging with minimal background autofluorescence.[2]
The key spectral and photophysical parameters of this compound are summarized in the table below. It is important to note that while the absorption and emission maxima are relatively stable, the fluorescence quantum yield is highly dependent on the dye's immediate environment, including solvent viscosity and the presence of quenchers.[3]
| Parameter | Value | Unit | Notes |
| Absorption Maximum (λmax) | ~750 | nm | The peak wavelength at which the dye absorbs light. |
| Emission Maximum (λem) | ~773 - 779 | nm | The peak wavelength of the emitted fluorescence. Varies slightly between sources.[1] |
| Molar Extinction Coefficient (ε) | 199,000 - 240,600 | M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength. |
| Fluorescence Quantum Yield (Φf) | ~0.3 | - | Represents the efficiency of the fluorescence process. This value is highly sensitive to the local environment. |
| Stokes Shift | ~23 - 29 | nm | The difference between the absorption and emission maxima. |
| Solubility | Good | - | Soluble in water, DMF, and DMSO. |
| Storage | -20°C in the dark | - | Should be desiccated and protected from prolonged exposure to light. |
Experimental Protocols
Accurate characterization of the spectral properties of this compound is crucial for its effective use in quantitative assays. The following sections provide detailed methodologies for key experiments.
Measurement of Absorption Spectrum
The absorption spectrum of this compound can be determined using a UV-Vis spectrophotometer.
Materials:
-
This compound
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a dilution with an absorbance value between 0.1 and 1.0 at the expected absorption maximum to ensure linearity.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with the solvent used to dissolve the this compound. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 600-850 nm).
-
Data Analysis: The resulting spectrum will show the absorbance of this compound as a function of wavelength. The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette.
Measurement of Emission Spectrum
The emission spectrum of this compound is measured using a spectrofluorometer.
Materials:
-
This compound solution (prepared as for absorbance measurement)
-
Spectrofluorometer
-
Fluorescence cuvettes (1 cm path length)
Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Excitation Wavelength Selection: Set the excitation monochromator to the absorption maximum (λmax) of this compound (approximately 750 nm).
-
Emission Scan: Scan the emission monochromator over a wavelength range that includes the expected emission peak (e.g., 760-850 nm).
-
Data Acquisition: Record the fluorescence intensity as a function of the emission wavelength.
-
Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem). The resulting plot is the fluorescence emission spectrum.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of fluorescence. The comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is a widely used and reliable technique.
Materials:
-
This compound (test sample)
-
A fluorescent standard with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO)
-
Solvent compatible with both the sample and the standard
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilutions of both the this compound and the fluorescent standard in the same solvent. The concentrations should be adjusted to yield a range of absorbance values between 0.02 and 0.1 at the excitation wavelength.
-
Absorbance Measurement: For each solution, measure the absorbance at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: For each solution, measure the fluorescence emission spectrum using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard.
-
Determine the slope (gradient) of the resulting linear plots for both the standard (Grad_std) and the test sample (Grad_test).
-
-
Quantum Yield Calculation: The quantum yield of the this compound (Φf_test) can be calculated using the following equation:
Φf_test = Φf_std * (Grad_test / Grad_std) * (n_test² / n_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_test and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
n_test and n_std are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term is equal to 1).
-
Visualizing Photophysical Processes and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key concepts and procedures discussed in this guide.
Caption: Jablonski diagram illustrating the electronic and vibrational transitions involved in fluorescence.
Caption: Experimental workflow for the spectral characterization of this compound.
References
The Photophysical Profile of Cy7 Diacid: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamethine cyanine dyes, particularly Cy7 and its derivatives, are instrumental in the fields of biomedical imaging and drug delivery due to their favorable photophysical properties in the near-infrared (NIR) window (700-900 nm). This spectral range offers significant advantages for in vivo applications, including deeper tissue penetration and minimal autofluorescence from biological tissues, leading to an improved signal-to-noise ratio. Cy7 diacid, a bifunctional derivative featuring two carboxylic acid groups, is of particular interest as these functional moieties allow for covalent conjugation to a wide array of biomolecules such as antibodies, peptides, and drug delivery vectors. This guide provides an in-depth overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and conceptual workflows for its application.
Core Photophysical Properties
The defining characteristics of a fluorophore are its ability to absorb and emit light, and the efficiency of this process. These properties are quantified by the absorption and emission maxima (λ_max_), molar extinction coefficient (ε), and fluorescence quantum yield (Φ_F_). The data presented below are for sulfo-Cy7 dicarboxylic acid, a sulfonated, water-soluble analog of this compound, which exhibits very similar spectral properties. Sulfonation enhances aqueous solubility, a desirable trait for biological applications.
Quantitative Data Summary
| Photophysical Parameter | Value | Units | Conditions |
| Absorption Maximum (λ_abs_) | ~750 | nm | Aqueous Buffer |
| Emission Maximum (λ_em_) | ~773 | nm | Aqueous Buffer |
| Molar Extinction Coefficient (ε) | 240,600 | M⁻¹cm⁻¹ | Aqueous Buffer[1][2] |
| Fluorescence Quantum Yield (Φ_F_) | 0.24 | - | Aqueous Buffer[1][2] |
| Stokes Shift | ~23 | nm | Aqueous Buffer[3] |
Note: The photophysical properties of cyanine dyes can be highly dependent on their environment, including solvent polarity, viscosity, and the presence of quenchers. The quantum yield, in particular, can be influenced by cis-trans isomerization of the polymethine chain, which provides a non-radiative decay pathway.
Experimental Protocols
Accurate characterization of photophysical properties is crucial for the effective application of fluorescent probes. Below are detailed, generalized protocols for measuring the key parameters of this compound.
UV-Visible Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum and determination of the molar extinction coefficient.
Materials:
-
This compound
-
High-purity solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, Dimethyl sulfoxide (DMSO))
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for accurate dilutions
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired final solvent (e.g., PBS). Concentrations should be chosen such that the maximum absorbance falls between 0.1 and 1.0 to ensure linearity within the Beer-Lambert law.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Blank Measurement: Fill a cuvette with the solvent used for the dilutions. Place it in the reference and sample holders to record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Starting with the most dilute sample, rinse the sample cuvette 2-3 times with the solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum over a relevant wavelength range (e.g., 600-850 nm for Cy7).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs_).
-
Plot the absorbance at λ_abs_ against the concentration for the series of dilutions.
-
Perform a linear regression on the data. The slope of the line corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).
-
Fluorescence Spectroscopy and Quantum Yield Determination
This protocol describes the measurement of the fluorescence emission spectrum and the calculation of the fluorescence quantum yield (Φ_F_) using the comparative method.
Materials:
-
This compound solution (test sample)
-
A standard fluorophore with a known quantum yield in the same spectral region (e.g., IR-26, Φ_F_ = 0.5% in 1,2-dichloroethane)
-
Spectrofluorometer with a corrected emission channel
-
UV-Vis spectrophotometer
-
Matched quartz fluorescence cuvettes
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the this compound (test) and the quantum yield standard. The absorbance of all solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each prepared solution at the excitation wavelength that will be used for the fluorescence measurement.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 730 nm).
-
For each solution, record the fluorescence emission spectrum, ensuring to scan a wide enough range to capture the entire emission profile (e.g., 740-850 nm).
-
Crucially, maintain identical instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements of the test sample and the standard.
-
-
Data Analysis and Calculation:
-
Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.
-
For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance measured at the excitation wavelength.
-
Determine the slope (gradient, Grad) of the linear fit for both plots.
-
Calculate the quantum yield of the this compound (Φ_X_) using the following equation:
Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)
Where:
-
Φ_ST_ is the quantum yield of the standard.
-
Grad_X_ and Grad_ST_ are the gradients of the plots for the test sample and standard, respectively.
-
η_X_ and η_ST_ are the refractive indices of the solvents used for the test sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
-
Visualizations: Workflows and Pathways
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the systematic process for characterizing the core photophysical properties of a fluorescent probe like this compound.
References
Cy7 Diacid: A Technical Guide to Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of Cy7 diacid, a near-infrared (NIR) cyanine dye. Valued for its fluorescence in the NIR window, where biological tissue has minimal autofluorescence, this compound is a critical tool for a range of applications, from in vivo imaging to fluorescence microscopy. This document details its quantum yield and molar extinction coefficient, provides comprehensive experimental protocols for their determination, and illustrates key workflows for its application.
Core Photophysical Properties of this compound
The utility of a fluorophore is defined by its efficiency in absorbing and emitting light. For this compound, the two most critical parameters are its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient indicates how strongly the dye absorbs light at a specific wavelength, while the quantum yield quantifies the efficiency of converting absorbed photons into emitted fluorescent photons.
It is crucial to understand that these photophysical properties are not immutable; they are highly influenced by the dye's environment, including solvent polarity, viscosity, temperature, and the presence of quenchers.[1] For instance, the quantum yield of cyanine dyes is often lower in non-viscous aqueous solutions due to cis-trans isomerization of the polymethine chain, which acts as a non-radiative decay pathway.[1]
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound. These values are typically measured in solvents like DMSO or aqueous buffers (e.g., PBS).
| Property | Value | Units |
| Molar Extinction Coefficient (ε) | ~199,000 | L⋅mol⁻¹⋅cm⁻¹ |
| Quantum Yield (Φ) | ~0.3 | - |
| Excitation Maximum (λ_abs) | ~750 | nm |
| Emission Maximum (λ_em) | ~773 | nm |
Note: These values can vary depending on the specific solvent and experimental conditions.
Experimental Protocols
Accurate characterization of this compound requires precise and reproducible experimental methods. The following sections detail the standard protocols for determining the molar extinction coefficient and fluorescence quantum yield.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined by applying the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, and the path length of light through the sample.
Principle: The Beer-Lambert Law is expressed as: A = εcl Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (L⋅mol⁻¹⋅cm⁻¹)
-
c is the concentration of the dye (mol/L)
-
l is the path length of the cuvette (typically 1 cm)
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
This compound
-
Spectroscopic grade solvent (e.g., DMSO or PBS)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of at least five dilutions of the stock solution. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0 at the absorption maximum.
-
Absorbance Measurement:
-
Use the pure solvent to blank the spectrophotometer.
-
Measure the absorbance of each dilution at the absorption maximum of this compound (~750 nm).
-
-
Data Analysis:
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
Perform a linear regression on the data points. The slope of the resulting line will be equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.
-
Protocol 2: Determination of Fluorescence Quantum Yield (Φ)
The relative quantum yield is the most common method for this determination. It involves comparing the fluorescence of the this compound sample to a well-characterized fluorescent standard with a known quantum yield in the same spectral region.[2]
Principle: The quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.
Materials and Equipment:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
This compound
-
Fluorescence standard with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO).
-
High-purity solvent
Procedure:
-
Solution Preparation:
-
Prepare a series of five dilutions for both the this compound and the fluorescence standard in the same solvent.
-
The concentrations should be selected to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[2]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each prepared solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each of the prepared solutions.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the this compound and the standard, plot the integrated fluorescence intensity (y-axis) against the corresponding absorbance (x-axis).
-
Perform a linear regression for each data set to obtain the slope (gradient).
-
Use the gradients and the known quantum yield of the standard in the equation above to calculate the quantum yield of this compound.
-
Visualized Workflows
The following diagrams, created using Graphviz, illustrate the logical flow of the experimental protocol for quantum yield determination and a common application of this compound in bioconjugation.
References
A Technical Guide to Cy7 Diacid for Near-Infrared Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 7 (Cy7) diacid is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of compounds. Its exceptional photophysical properties, including strong absorption and emission in the NIR window (700-900 nm), make it an invaluable tool for a wide range of biomedical research and drug development applications.[1][2] This spectral region is particularly advantageous for in vivo imaging due to reduced light scattering and minimal tissue autofluorescence, resulting in a high signal-to-background ratio and enabling deep tissue imaging.[1][2] The dicarboxylic acid functional groups on the Cy7 diacid molecule allow for covalent conjugation to various biomolecules, such as proteins, antibodies, and peptides, facilitating targeted imaging and sensing.[3] This technical guide provides an in-depth overview of the core principles of this compound's fluorescence, its physicochemical properties, detailed experimental protocols, and its application in biological research.
Core Mechanism of Near-Infrared Fluorescence
The near-infrared fluorescence of this compound originates from its chemical structure, which is characterized by a long polymethine chain flanked by two nitrogen-containing heterocyclic rings. The core mechanism can be understood through the principles of molecular orbital theory:
-
π-Electron System: The conjugated polymethine chain creates an extended system of delocalized π-electrons.
-
Light Absorption (Excitation): When a photon of light with the appropriate energy (in the NIR range) strikes the molecule, a π-electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
-
Vibrational Relaxation: The molecule in the excited state rapidly loses some of its energy through non-radiative vibrational relaxation to the lowest vibrational level of the excited state.
-
Fluorescence Emission: The molecule then returns to its ground state by emitting a photon of light. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.
The length of the polymethine chain in cyanine dyes is a critical determinant of their absorption and emission wavelengths. For heptamethine cyanine dyes like Cy7, this extended conjugation results in absorption and emission in the near-infrared spectrum.
Physicochemical and Spectroscopic Properties
The performance of this compound as a fluorescent probe is defined by its key photophysical parameters. The values for a representative Cy7 derivative are summarized below. It is important to note that the exact spectral properties can be influenced by the solvent environment and conjugation to biomolecules.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~750 - 788 nm | |
| Emission Maximum (λem) | ~775 - 808 nm | |
| Molar Extinction Coefficient (ε) | >200,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.10 | |
| Stokes Shift | ~20 - 25 nm | |
| Molecular Weight | ~869.06 g/mol | |
| Solubility | Good in water, DMSO, DMF | |
| Storage Conditions | -20°C, in the dark, desiccated |
Key Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound and its derivatives. These protocols are intended as a starting point and may require optimization for specific experimental systems.
Protocol 1: Covalent Conjugation of this compound to Proteins
This protocol describes the activation of the carboxylic acid groups of this compound to N-hydroxysuccinimide (NHS) esters, making them reactive towards primary amines on proteins.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Protein to be labeled
-
Conjugation Buffer: 0.1 M phosphate buffer, pH 7.2-8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
In a separate tube, mix a molar excess of EDC and Sulfo-NHS with the this compound solution in conjugation buffer. A typical molar ratio is 1:1.5:1.2 (Dye:EDC:Sulfo-NHS).
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Add the activated Cy7 NHS ester to the protein solution. The recommended starting molar ratio of dye to protein is 10:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the Cy7-protein conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).
-
Protocol 2: Live Cell Surface Staining
This protocol outlines the procedure for labeling cell surface proteins on live cells using an activated Cy7 NHS ester.
Materials:
-
Activated Cy7 NHS ester (from Protocol 1)
-
Live cells in suspension or adhered to a culture dish
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fluorescence microscope with appropriate NIR filter sets
Procedure:
-
Cell Preparation:
-
Wash the cells twice with ice-cold PBS to remove any residual media.
-
-
Labeling:
-
Resuspend or cover the cells with a labeling buffer (e.g., PBS, pH 7.4).
-
Add the activated Cy7 NHS ester to the cells at a final concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally.
-
Incubate the cells on ice or at 4°C for 30-60 minutes in the dark to minimize internalization.
-
-
Washing and Imaging:
-
Wash the cells three times with ice-cold PBS to remove unbound dye.
-
Resuspend or cover the cells with fresh, pre-warmed cell culture medium.
-
The cells are now ready for imaging.
-
Protocol 3: In Vivo Imaging in Mice
This protocol provides a general guideline for in vivo NIR fluorescence imaging using this compound or its conjugates.
Materials:
-
This compound or Cy7-labeled probe, sterile solution
-
Anesthetized mouse
-
In vivo imaging system with NIR fluorescence capabilities
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Acquire a baseline pre-injection image to determine background autofluorescence.
-
-
Probe Administration:
-
Inject the Cy7 probe solution via an appropriate route (e.g., tail vein). A typical dosage is in the range of 0.5-5 mg/kg body weight.
-
-
Imaging:
-
Acquire fluorescence images at various time points post-injection to monitor the biodistribution of the probe.
-
Use appropriate excitation (e.g., 700-770 nm) and emission (e.g., >790 nm longpass) filters.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs), such as tumors or specific organs, over time.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for in vivo near-infrared fluorescence imaging.
Caption: Conceptual diagram of using a Cy7-labeled antibody to visualize a cell surface receptor.
Applications in Research and Drug Development
The unique properties of this compound and its bioconjugates have led to their widespread use in various research areas:
-
In Vivo Imaging: Non-invasive visualization of biological processes, such as tumor progression, metastasis, and drug distribution in small animals.
-
Cancer Research: Targeted imaging of tumors by conjugating Cy7 to antibodies, peptides, or other ligands that specifically bind to cancer cell surface markers.
-
Drug Development: Assessing the pharmacokinetics and biodistribution of novel therapeutics by labeling them with Cy7.
-
Fluorescence Microscopy: High-resolution imaging of cells and tissues with minimal autofluorescence, particularly useful in multi-color experiments.
-
Flow Cytometry: Identification and sorting of specific cell populations from complex mixtures using Cy7-conjugated antibodies.
-
Sensing: Development of "smart" probes that exhibit changes in fluorescence intensity in response to specific biological analytes or physiological conditions, such as pH or enzyme activity. This often involves mechanisms like fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PeT) to quench the dye's fluorescence, which is then restored upon interaction with the target.
References
An In-depth Technical Guide to Cy7 Diacid for In Vivo Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy7 diacid, a near-infrared (NIR) fluorescent dye, for its application in pre-clinical in vivo imaging. We will delve into its physicochemical properties, experimental protocols for its use, and its role in targeted imaging strategies.
Core Concepts: The Power of Near-Infrared Imaging
In vivo fluorescence imaging in the near-infrared (NIR) window (700-900 nm) offers significant advantages for deep tissue visualization.[1][2] This is primarily due to reduced light scattering by biological tissues and minimal autofluorescence from endogenous molecules at these longer wavelengths, resulting in a high signal-to-background ratio.[1][3] Cyanine dyes, such as Cy7, are a prominent class of organic fluorophores used for these applications due to their high molar extinction coefficients and good quantum yields.
This compound, specifically, is a derivative of the cyanine dye family. The "diacid" modification enhances its utility in bioconjugation, allowing it to be linked to various targeting molecules. Some variants include sulfonic acid groups which significantly increase water solubility, a beneficial property for biological applications that reduces aggregation and non-specific binding.
Quantitative Data Summary
The photophysical and physicochemical properties of this compound and its derivatives are crucial for designing and interpreting in vivo imaging experiments. The following tables summarize key quantitative data, with some values derived from closely related compounds as noted.
Table 1: Physicochemical and Spectral Properties of this compound and Related Compounds
| Property | Value | Reference Compound |
| Molecular Formula | C42H53N2ClO4 | Cyanine7 dicarboxylic acid |
| Molecular Weight | 685.33 g/mol | Cyanine7 dicarboxylic acid |
| Excitation Maximum (λex) | ~750 - 788 nm | Cyanine7 carboxylic acid, sulfo-Cy7 dicarboxylic acid |
| Emission Maximum (λem) | ~773 - 808 nm | Cyanine7 carboxylic acid, sulfo-Cy7 dicarboxylic acid |
| Molar Extinction Coefficient (ε) | ~199,000 - 240,600 cm⁻¹M⁻¹ | Cyanine7 carboxylic acid, sulfo-Cy7 dicarboxylic acid |
| Quantum Yield (Φ) | ~0.10 - 0.24 | Cyanine7.5 carboxylic acid, sulfo-Cy7 dicarboxylic acid |
| Solubility | Good in DMSO, DMF, DCM; low in water (non-sulfonated) | Cyanine7 carboxylic acid |
| Storage | -20°C in the dark, desiccated | Cyanine7 dicarboxylic acid |
Table 2: Typical In Vivo Imaging Parameters
| Parameter | Value/Range | Notes |
| Animal Model | SPF BALB/c nude mice, 6-8 weeks old, 18-22 g | Commonly used for tumor xenograft studies. |
| Anesthesia | 2% sodium pentobarbital (215 mg/kg, intraperitoneal) | Ensure continuous and proper anesthetization during imaging. |
| Dye Administration | Intravenous (tail vein) injection | The most common route for systemic biodistribution studies. |
| Dosage | 0.5 - 5 mg/kg body weight | The optimal dose should be determined empirically. |
| Injection Volume | 100 - 200 µL | |
| Excitation Wavelength | 700 - 770 nm bandpass | |
| Emission Wavelength | 790 nm longpass | |
| Exposure Time | 500 ms | Can be adjusted based on signal intensity. |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable in vivo imaging results. Below are protocols for antibody conjugation and a typical in vivo imaging workflow.
Protocol 1: Conjugation of this compound NHS Ester to an Antibody
This protocol outlines the steps for covalently labeling an antibody with a this compound NHS ester, a common derivative used for amine-reactive conjugation.
1. Antibody Preparation:
-
Buffer Exchange: The antibody must be in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, a buffer exchange is necessary using dialysis or a desalting spin column.
-
Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the amine-free buffer. Higher concentrations can improve labeling efficiency.
2. Dye Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent condensation.
-
Prepare a stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
3. Antibody Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using a 0.1 M sodium bicarbonate buffer. This is the optimal pH for the NHS ester reaction with primary amines.
-
A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
4. Purification of the Labeled Antibody:
-
Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) or through dialysis.
5. Characterization:
-
Determine the degree of labeling (DOL), which is the number of dye molecules per antibody, by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the Cy7 dye (~750 nm).
Protocol 2: In Vivo Imaging of Tumor-Bearing Mice
This protocol describes a general workflow for imaging the biodistribution of a Cy7-labeled compound in a mouse tumor model.
1. Animal Preparation:
-
Use specific pathogen-free (SPF) BALB/c nude mice (6-8 weeks old, 18-20 grams).
-
Allow the mice to acclimate and have free access to food and water for at least 24 hours before the experiment.
-
For optimal signal detection, remove fur from the imaging area 24 hours prior to imaging using a depilatory cream or electric clippers.
2. Anesthesia and Dye Administration:
-
Anesthetize the mice via an intraperitoneal injection of 2% sodium pentobarbital (300 μL, 215 mg/kg).
-
Place the anesthetized mouse in a prone position within the imaging system.
-
Dilute the Cy7-labeled compound in a biocompatible solvent (e.g., sterile PBS or a minimal amount of DMSO).
-
Inject 200 μL of the solution (at a concentration of 0.5 mg/kg) via the tail vein.
3. In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1, 2, 4, 6, 24, and 48 hours) to analyze the biodistribution and tumor accumulation of the fluorescent probe.
-
Use an appropriate excitation filter (e.g., 700-770 nm bandpass) and emission filter (e.g., 790 nm longpass).
-
Maintain the body temperature of the anesthetized animal using a warming pad.
4. Ex Vivo Analysis:
-
At the final time point, euthanize the mouse.
-
Excise the tumor and major organs (e.g., heart, liver, spleen, lungs, kidneys).
-
Image the excised organs to confirm the in vivo signal and perform a more detailed biodistribution analysis.
5. Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs.
-
Quantify the fluorescence intensity in each ROI at each time point.
-
Calculate the tumor-to-background ratio (TBR) to evaluate the targeting efficiency of the probe.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental processes and biological interactions.
Caption: A generalized workflow for in vivo fluorescence imaging using a Cy7-conjugated probe.
Caption: Conceptual signaling pathway for targeted tumor imaging with a Cy7-ligand conjugate.
Applications in Cancer Research
A primary application of this compound in oncology is as a fluorescent label for targeting moieties such as antibodies, peptides, or small molecules. This enables the visualization of tumor margins, metastases, and the biodistribution of drugs with high sensitivity and deep tissue penetration. When conjugated to a tumor-specific ligand, this compound can be used for:
-
Targeted Near-Infrared Fluorescence (NIRF) Imaging: To visualize and quantify tumors in vivo.
-
Fluorescence-Guided Surgery: Real-time intraoperative imaging can help surgeons more accurately identify and resect cancerous tissue while sparing healthy surrounding structures.
Unconjugated this compound is also expected to accumulate in tumors to some extent due to the enhanced permeability and retention (EPR) effect. However, the tumor-to-background ratios will likely be lower than those achieved with a targeted probe.
Conclusion
This compound is a powerful tool for in vivo imaging, offering the advantages of near-infrared fluorescence for deep tissue visualization with high signal-to-noise ratios. Its utility is greatly expanded through conjugation to targeting molecules, enabling specific and sensitive detection of biological targets, particularly in cancer research. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their pre-clinical imaging studies.
References
A Technical Guide to Cy7 Diacid Derivatives for Targeted Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy7 diacid derivatives, a class of near-infrared (NIR) fluorescent dyes, for the development of targeted molecular probes. These probes are instrumental in preclinical research, particularly in oncology, for applications ranging from in vivo imaging to fluorescence-guided surgery. This document details their physicochemical properties, synthesis, and bioconjugation, along with extensive experimental protocols for their application in both in vitro and in vivo settings.
Core Concepts and Properties
Cyanine 7 (Cy7) dyes are characterized by a heptamethine chain connecting two nitrogen-containing heterocyclic rings. This extended conjugated system is responsible for their strong absorption and fluorescence in the NIR window (700-900 nm), a region where biological tissues have minimal light absorption and autofluorescence. This property allows for deep tissue imaging with a high signal-to-noise ratio. The diacid derivatives of Cy7, such as Cy7.5 diacid(diSO3), incorporate carboxylic or sulfonic acid groups, which significantly enhance their water solubility. This is a crucial feature for biological applications as it reduces aggregation and non-specific binding in aqueous environments.
Physicochemical and Spectroscopic Properties
The performance of a fluorescent probe is dictated by its photophysical characteristics. The key quantitative data for representative this compound derivatives are summarized below, providing a basis for selecting the appropriate probe for a specific application.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~743 - 788 nm | The peak wavelength for absorbing light.[1][2][3] |
| Emission Maximum (λem) | ~767 - 808 nm | The peak wavelength of emitted fluorescence.[1][2] |
| Molar Extinction Coefficient (ε) | ~223,000 - 250,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. |
| Quantum Yield (Φ) | Varies (typically ~0.10 in aqueous media) | The efficiency of converting absorbed light into emitted fluorescence. This can be influenced by the molecular environment and conjugation to biomolecules. |
| Stokes Shift | ~20 nm | The difference between the excitation and emission maxima. |
| Solubility | Good in water, DMSO, and DMF | Enhanced water solubility is a key feature of the diacid and disulfonate derivatives. |
| Reactivity | Commonly available as NHS esters or with carboxylic acid groups | For conjugation to primary amines (-NH2) or for activation to react with other functional groups. |
Synthesis and Bioconjugation of this compound Probes
The synthesis of asymmetric this compound derivatives typically involves a modular approach. This strategy allows for the introduction of functional groups, such as carboxylic acids for bioconjugation, in a controlled manner. A general synthetic scheme involves the condensation of two different heterocyclic precursors, one of which contains the desired functional group, with a polymethine chain-forming reagent.
A common method for synthesizing heptamethine cyanine dyes involves the reaction of N-alkylated indolenium salts with a suitable polymethine bridge-forming intermediate. For instance, a carboxy-functionalized indolium precursor can be reacted with an activated intermediate derived from another indolenium salt to form the asymmetric Cy7 dye. The reaction conditions, such as solvent and temperature, are optimized to ensure high yields and purity. Purification of the final product is typically achieved through column chromatography.
Bioconjugation to Targeting Ligands
The carboxylic acid groups on this compound derivatives are key for their use as molecular probes, as they allow for covalent attachment to targeting ligands such as antibodies, peptides, and small molecules. The most common method for this is through the formation of an N-hydroxysuccinimide (NHS) ester. The diacid can be activated to an NHS ester, which then readily reacts with primary amines on the targeting biomolecule to form a stable amide bond.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound derivatives.
Activation of this compound for Protein Labeling
This protocol describes the conversion of a this compound derivative to its more reactive NHS ester, making it suitable for conjugation to primary amines on proteins and other biomolecules.
Materials:
-
This compound derivative
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the this compound derivative in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of EDC (or DCC) to the dye solution.
-
Stir the reaction mixture at room temperature for 1-2 hours in the dark.
-
The activated Cy7-NHS ester is now ready for immediate use in conjugation reactions.
Labeling of Cell Surface Proteins on Live Cells
This protocol outlines the procedure for labeling cell surface proteins on live cells using the activated Cy7-NHS ester.
Materials:
-
Activated Cy7-NHS ester solution
-
Live cells in culture
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell culture medium, pre-warmed
Procedure:
-
Prepare the activated Cy7-NHS ester as described above.
-
Dilute the activated Cy7-NHS ester in ice-cold PBS to the desired final concentration (typically in the low micromolar range, to be determined empirically).
-
Wash the cultured cells three times with ice-cold PBS to remove any residual serum proteins.
-
Incubate the cells with the Cy7-NHS ester solution on ice or at 4°C for 30-60 minutes in the dark to prevent internalization.
-
Remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unbound dye.
-
Resuspend or cover the cells with fresh, pre-warmed cell culture medium.
-
The cells are now ready for fluorescence microscopy imaging.
In Vitro Live-Cell Imaging
This protocol provides a general procedure for live-cell imaging using a this compound derivative-based probe.
Materials:
-
This compound probe stock solution (1 mM in DMSO or water)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cultured cells on glass-bottom dishes or chamber slides
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 60-80%) on an appropriate imaging vessel.
-
Prepare the staining solution by diluting the this compound probe stock solution in pre-warmed imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the cell culture medium and wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate at 37°C for the desired time (e.g., 15-60 minutes).
-
Remove the staining solution and wash the cells twice with pre-warmed imaging medium.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Acquire fluorescence images using a microscope equipped for NIR imaging.
In Vivo Near-Infrared Fluorescence (NIRF) Imaging
This protocol describes a general procedure for non-invasive in vivo imaging in a mouse model using a this compound derivative probe.
Materials:
-
Cy7-labeled probe, sterile solution
-
Anesthetized animal (e.g., mouse)
-
In vivo imaging system with NIR fluorescence capabilities
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and place it in the imaging chamber. Acquire a baseline pre-injection image.
-
Probe Administration: Administer the Cy7-labeled probe via intravenous (tail vein) injection. The typical dose will depend on the specific probe and should be optimized.
-
Image Acquisition: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for tumor visualization and to assess biodistribution. Maintain the animal under anesthesia during imaging.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and other organs at each time point. Calculate the tumor-to-background ratio to assess targeting efficiency.
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the animal. Excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal and to perform a more detailed biodistribution analysis.
Applications in Targeted Molecular Imaging
The primary application of this compound derivatives is in the development of targeted NIRF probes for oncology research. When conjugated to a tumor-specific ligand, such as an antibody or a peptide, these probes enable the visualization of tumors, metastases, and the assessment of drug distribution with high sensitivity and deep tissue penetration.
In fluorescence-guided surgery, Cy7-labeled probes can help surgeons to more accurately identify and resect cancerous tissue in real-time, potentially improving surgical outcomes by reducing the rate of positive surgical margins.
Furthermore, due to their cationic nature, some cyanine dyes can accumulate in mitochondria in a membrane potential-dependent manner. This property can be exploited for mitochondrial imaging to assess cellular health and apoptosis, as a decrease in mitochondrial membrane potential is an early hallmark of programmed cell death.
Conclusion
This compound derivatives are versatile and powerful tools for the development of targeted molecular probes for a range of biomedical applications. Their excellent photophysical properties in the NIR window, coupled with enhanced water solubility, make them ideal for in vivo imaging. The ability to conjugate these dyes to a variety of targeting ligands opens up numerous possibilities for the specific visualization and quantification of biological processes in both research and clinical development settings. This guide provides a foundational understanding and practical protocols to facilitate the effective use of these important fluorescent probes.
References
safety and handling guidelines for Cy7 diacid
An In-depth Technical Guide to the Safety and Handling of Cy7 Diacid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for this compound, a near-infrared fluorescent dye. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental outcomes. While specific toxicological data for this compound is not extensively available, the following recommendations are based on information for this compound and similar cyanine dyes.
Chemical and Physical Properties
This compound is a bifunctional dye molecule characterized by two carboxylic acid groups and near-infrared fluorescence.[1][2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C42H53ClN2O4 | [2] |
| Molecular Weight | 685.35 | [2] |
| Appearance | Solid | |
| Solubility | No data available | |
| Excitation Maximum (nm) | ~745 | |
| Emission Maximum (nm) | ~800 |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure.
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound
| Stage of Handling | Required PPE |
| Receiving and Storage | Safety glasses, Nitrile gloves |
| Preparation of Solutions | Safety goggles, Nitrile gloves, Lab coat |
| Experimental Use | Safety goggles, Nitrile gloves, Lab coat |
| Spill Cleanup | Safety goggles, Nitrile gloves (double-gloving recommended), Lab coat, Dust mask (for solid spills) |
| Waste Disposal | Safety goggles, Nitrile gloves, Lab coat |
Source:
Experimental Protocols
Receiving and Inspection
Upon receiving the compound, visually inspect the packaging for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office for guidance.
Storage
Proper storage is crucial for maintaining the dye's integrity.
Table 3: Storage Conditions for this compound
| Form | Short-term Storage (days to weeks) | Long-term Storage (months to years) |
| Solid (Powder) | 0 - 4 °C, dry and dark | -20 °C, dry and dark |
| In Solvent | Not specified | -80 °C |
Sources:
General storage guidelines include:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Transportation at room temperature for up to 2-3 weeks is acceptable.
-
Avoid prolonged exposure to light.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Preparation of Solutions
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.
-
To prepare aqueous solutions, use high-purity water (e.g., Milli-Q).
-
Carefully weigh the required amount of the solid, avoiding the creation of dust.
-
Slowly add the solid to the solvent while stirring to ensure complete dissolution.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Spill Cleanup
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert others in the immediate area.
-
Wear appropriate PPE.
-
If the spill is a solid, gently cover it with a damp paper towel to prevent dust generation.
-
If the spill is a liquid, absorb it with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and your institution's EHS office.
-
Waste Disposal
All this compound waste should be treated as hazardous chemical waste.
-
Solid Waste: Unused solid this compound and contaminated materials (e.g., pipette tips, gloves) should be placed in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions in a designated hazardous waste container.
-
Ensure all waste containers are compatible, properly sealed, and clearly labeled with "Hazardous Waste" and the full chemical name.
-
Store waste containers in a designated satellite accumulation area for collection by EHS personnel.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.
-
Skin Contact: Wash the affected area immediately with soap and water. Remove contaminated clothing.
-
Ingestion: If swallowed, rinse mouth with water if the person is conscious. Call a poison center or doctor for advice. Do not induce vomiting.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
Visualized Workflows
The following diagrams illustrate key safety and handling procedures for this compound.
Caption: Workflow for receiving and inspecting this compound shipments.
Caption: Protocol for responding to a this compound spill.
Caption: Workflow for the proper disposal of this compound waste.
References
Cy7 diacid synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Cy7 Diacid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This compound, a bifunctional molecule featuring two carboxylic acid groups, allows for conjugation to a variety of biomolecules. This guide details common synthetic routes, purification protocols, and includes quantitative data to aid in methodological selection and optimization.
Synthesis of this compound
The synthesis of this compound, a symmetrical heptamethine cyanine dye, typically involves a multi-step process. The general strategy is based on the condensation of two equivalents of a carboxyl-functionalized indolenine precursor with a trimethine bridge-forming reagent. A modular approach, where the carboxylic acid functional groups are incorporated into the indolenine precursors prior to the final dye condensation, is a common and effective strategy.[1]
Synthesis of Carboxyl-Functionalized Indolenine Precursor
The first key step is the synthesis of a quaternized indolenine derivative bearing a carboxylic acid group. This is typically achieved by N-alkylation of 2,3,3-trimethylindolenine with an omega-haloalkanoic acid.
Experimental Protocol: Synthesis of 1-(5-carboxypentyl)-2,3,3-trimethyl-indoleninium bromide
A common precursor for this compound is 1-(5-carboxypentyl)-2,3,3-trimethyl-indoleninium bromide. The synthesis involves the reaction of 2,3,3-trimethylindolenine with 6-bromohexanoic acid.[2]
-
Reaction Setup: In a round-bottom flask, combine 2,3,3-trimethylindolenine (1.0 equivalent) and 6-bromohexanoic acid (1.2 equivalents).
-
Solvent and Temperature: Add o-dichlorobenzene as the solvent and heat the mixture to 120°C.[2] Alternatively, solvent-free conditions at elevated temperatures can also be employed to minimize reaction time.[2]
-
Reaction Time: Maintain the reaction at 120°C for 24 hours.[2]
-
Isolation: After cooling the reaction mixture to room temperature, the product is often precipitated by the addition of non-solvents like hexane and diethyl ether.
-
Purification: The crude product can be further purified by column chromatography on silica gel.
Condensation to Form this compound
The final step in the synthesis of this compound involves the condensation of two equivalents of the carboxyl-functionalized indolenine precursor with a suitable polymethine chain source.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the condensation reaction to form the symmetrical this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the 1-(5-carboxypentyl)-2,3,3-trimethyl-indoleninium bromide (2.0 equivalents) and glutaconaldehyde dianil hydrochloride or a similar polymethine source (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of acetic anhydride and acetic acid.
-
Base Addition: Add a base, such as sodium acetate, to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out at room temperature or under reflux for several hours.
-
Monitoring: The progress of the reaction can be monitored by the appearance of the characteristic deep green or blue color of the Cy7 dye.
-
Isolation and Purification: The crude this compound is typically isolated by precipitation or solvent evaporation and then purified using column chromatography.
Purification of this compound
The purification of this compound is a critical step to ensure high purity for subsequent conjugation and imaging applications. A combination of techniques is often employed to remove unreacted starting materials, byproducts, and salts.
Column Chromatography
Silica gel column chromatography is a widely used method for the initial purification of this compound.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: A silica gel slurry is prepared in a non-polar solvent and packed into a glass column.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a more polar solvent and loaded onto the column.
-
Elution: A gradient of solvents is typically used for elution. A common eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH). The polarity is gradually increased by increasing the percentage of methanol to elute the highly polar this compound. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can improve the resolution and recovery of the dye.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity (>99%), preparative reversed-phase high-performance liquid chromatography (prep-HPLC) is the method of choice.
Experimental Protocol: Preparative HPLC
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate, TEAA) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Sample Preparation: The partially purified this compound is dissolved in the mobile phase and filtered through a 0.22 µm filter before injection.
-
Purification: The sample is injected onto the HPLC system, and the elution of the dye is monitored using a UV-Vis detector at the absorbance maximum of Cy7 (around 750 nm).
-
Fraction Collection and Desalting: The fraction containing the pure this compound is collected. The volatile TEAA buffer can be removed by lyophilization.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a rapid method for desalting and concentrating the dye sample, often used as a preliminary purification step or for buffer exchange.
Experimental Protocol: SPE with C18 Cartridges
-
Cartridge Conditioning: A C18 Sep-Pak cartridge is conditioned by washing with acetonitrile, followed by water, and then an appropriate buffer (e.g., 15 mM TEAA).
-
Sample Loading: The aqueous solution of this compound is loaded onto the conditioned cartridge. The dye will be retained on the C18 stationary phase.
-
Washing: The cartridge is washed with a low-salt buffer to remove salts and other hydrophilic impurities.
-
Elution: The purified this compound is eluted from the cartridge with a higher concentration of organic solvent, such as acetonitrile or methanol.
Quantitative Data Summary
The following table summarizes the reported yields and purity levels for the synthesis of cyanine dyes and their precursors, providing a basis for comparison of different methodologies.
| Step | Method | Yield | Purity | Reference |
| Precursor Synthesis | N-alkylation of 2,3,3-trimethylindolenine with 6-bromohexanoic acid | 65% | High | |
| Dye Synthesis | Condensation of indolenine precursor | 40% | - | |
| Dye Synthesis | Modular approach for asymmetric cyanine dye | 81% | - | |
| ICG Synthesis | One-step condensation | 92% | - | |
| Purification | Column chromatography with DCM/MeOH and triethylamine | - | >99% | |
| ICG Purification | Recrystallization from acetone/water | - | >99.0% |
Conclusion
The synthesis and purification of this compound are well-established processes that can be adapted to specific research needs. The modular synthetic approach offers flexibility and efficiency, while a combination of chromatographic techniques, particularly preparative HPLC, is essential for achieving the high purity required for sensitive biological applications. Careful execution of these protocols will enable researchers to reliably produce high-quality this compound for their studies in drug development and molecular imaging.
References
Methodological & Application
Application Notes and Protocols for Cy7 Diacid Protein Labeling in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development.[1] Its fluorescence emission in the NIR spectrum (approximately 750-800 nm) falls within the "NIR window" of biological tissues, where light absorption by endogenous molecules like hemoglobin and water is minimal.[1] This characteristic allows for deeper tissue penetration and a significant reduction in background autofluorescence, leading to a high signal-to-noise ratio.[1][2] Consequently, Cy7 is an exceptional tool for sensitive applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1]
This document provides a detailed protocol for labeling proteins with Cy7 diacid, a derivative of the Cy7 dye containing two carboxylic acid groups. This protocol utilizes a two-step carbodiimide reaction to covalently conjugate the this compound to primary amines (e.g., lysine residues) on a target protein. This method is advantageous as it can minimize protein-protein crosslinking, which can be a concern with single-step carbodiimide reactions.
Properties of Cy7 Dye
The photophysical properties of Cy7 make it a highly effective fluorescent probe for various biological applications.
| Property | Typical Value | Source(s) |
| Excitation Maximum (λex) | ~750 - 756 nm | |
| Emission Maximum (λem) | ~775 - 779 nm | |
| Stokes Shift | ~25 nm | |
| Molar Extinction Coefficient | >200,000 cm⁻¹M⁻¹ (Supplier dependent) | |
| Quantum Yield | High efficiency (Supplier dependent) | |
| Spectral Range | Near-Infrared (NIR) |
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., 1X Phosphate-Buffered Saline, pH 7.2-7.4)
-
Quenching Solution (Optional, e.g., 1 M Tris-HCl, pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Purification resin (e.g., Sephadex G-25) or ultrafiltration vials
-
Spectrophotometer
Protein Preparation
For optimal labeling, the protein solution should be at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Tris or glycine) and ammonium ions, as these will compete with the protein for reaction with the activated dye. If the protein is in an incompatible buffer, it should be dialyzed against the Conjugation Buffer (PBS, pH 7.2-7.4).
Step 1: Activation of this compound
This step involves the activation of the carboxylic acid groups on the this compound using EDC and Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester.
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 10 mg/mL solution of EDC in Activation Buffer (prepare fresh).
-
Prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer (prepare fresh).
-
In a microcentrifuge tube protected from light, combine the this compound solution with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
Caption: Experimental workflow for this compound protein labeling.
Step 2: Conjugation of Activated Cy7 to Protein
The activated Cy7-Sulfo-NHS ester is now ready to react with the primary amines on the protein.
-
Add the activated this compound solution to the prepared protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
(Optional) To stop the reaction, a quenching solution such as 1 M Tris-HCl, pH 8.5 can be added.
Step 3: Purification of the Labeled Protein
It is crucial to remove the unreacted dye from the labeled protein.
-
Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with a suitable storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the column with the storage buffer. The first colored fraction to elute will be the Cy7-labeled protein. The smaller, unreacted dye molecules will elute later.
-
Alternatively, ultrafiltration can be used for purification, especially for proteins larger than 4 kDa.
Step 4: Characterization of the Labeled Protein
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the absorbance maximum of Cy7 (~750 nm, Amax).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer), and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
-
DOL = Amax / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of the Cy7 dye at its Amax.
-
Caption: Carbodiimide-mediated protein labeling reaction.
Application in Microscopy
Cy7-labeled proteins are ideally suited for various fluorescence microscopy applications, particularly those requiring deep tissue imaging or multicolor analysis. The near-infrared emission of Cy7 minimizes interference from cellular autofluorescence, which is often a limiting factor in the visible spectrum. When performing microscopy with Cy7-labeled proteins, it is essential to use appropriate filter sets that are optimized for the excitation and emission wavelengths of Cy7 to ensure optimal signal detection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive EDC (moisture-sensitive)- Incorrect buffer pH for activation- Insufficient molar excess of dye | - Use fresh EDC.- Ensure Activation Buffer pH is between 4.7 and 6.0.- Increase the molar ratio of dye to protein. |
| Protein Precipitation | - Excessive labeling- Protein-protein crosslinking | - Reduce the concentration of EDC and/or the activated dye.- Optimize the dye-to-protein ratio. |
| High Background Fluorescence in Microscopy | - Incomplete removal of unreacted dye | - Ensure thorough purification of the labeled protein. |
| Cell Death (for live-cell imaging) | - Cytotoxicity of the dye conjugate | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Reduce the incubation time and concentration of the labeled protein. |
Conclusion
The protocol outlined in this document provides a robust method for labeling proteins with this compound for use in fluorescence microscopy and other sensitive detection applications. By leveraging the favorable near-infrared spectral properties of Cy7, researchers can achieve high-quality imaging with improved signal-to-noise ratios, enabling deeper insights into biological processes. Careful optimization of the labeling reaction and purification steps is critical for obtaining high-quality conjugates for reproducible experimental results.
References
Application Notes and Protocols for Antibody Conjugation with Cy7 Diacid NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development.[1] Its excitation and emission spectra fall within the NIR window (700-900 nm), a range where biological tissues have minimal autofluorescence and light absorption. This property allows for deep tissue imaging with a high signal-to-noise ratio, making Cy7-conjugated molecules invaluable for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1]
This document provides a detailed protocol for the conjugation of antibodies with Cy7 diacid N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts with primary amine groups on the antibody, such as the ε-amino group of lysine residues, to form a stable amide bond.[2][3] The diacid formulation of Cy7 enhances its water solubility. This protocol will cover antibody and dye preparation, the conjugation reaction, purification of the conjugate, and methods for characterization.
Key Experimental Parameters
Successful and reproducible antibody conjugation with this compound NHS ester is dependent on several critical parameters. The following table summarizes the recommended ranges and optimal values for these parameters.[4]
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency. |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.3 - 8.5) | The reaction is pH-dependent; lower pH leads to protonation of amino groups and reduced reactivity. |
| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | This ratio should be optimized to achieve the desired Degree of Labeling (DOL). Over-labeling can lead to antibody precipitation. |
| Reaction Time | 1 - 2 hours | Incubation time can be adjusted to control the extent of labeling. |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically performed at room temperature. |
| Degree of Labeling (DOL) | 2 - 8 | The optimal DOL is application-dependent. |
Experimental Protocols
This section details the step-by-step procedures for conjugating an antibody with this compound NHS ester.
Antibody Preparation
To ensure successful conjugation, the antibody must be in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester.
Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Desalting spin column or dialysis equipment
Procedure:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines, it must be exchanged into an amine-free buffer like PBS. This can be accomplished using a desalting spin column or through dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the amine-free buffer.
Dye Preparation
This compound NHS ester is sensitive to moisture and should be handled accordingly.
Materials:
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh for each labeling reaction.
Antibody Labeling Reaction
This protocol is based on labeling 1 mg of an antibody.
Materials:
-
Prepared antibody solution (from step 1)
-
Prepared this compound NHS ester solution (from step 2)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
Procedure:
-
Transfer the desired amount of antibody solution (e.g., 0.5 mL of a 2 mg/mL solution for 1 mg of antibody) to a microcentrifuge tube.
-
Add the reaction buffer to the antibody solution to raise the pH. For every 0.5 mL of antibody solution, add 50 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5).
-
Calculate the required volume of the Cy7 NHS ester stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
(Optional) To stop the reaction, add a quenching buffer such as 1 M Tris-HCl to a final concentration of 50-100 mM and incubate for 10-15 minutes.
Purification of the Labeled Antibody
It is crucial to remove any unconjugated Cy7 dye, as its presence can lead to high background signals in subsequent experiments. Size exclusion chromatography is a common method for this purification.
Materials:
-
Sephadex G-25 spin column or equivalent gel filtration column
-
Elution Buffer: PBS, pH 7.4
Procedure using a Spin Column:
-
Equilibrate a desalting spin column with the elution buffer according to the manufacturer's instructions.
-
Apply the reaction mixture to the center of the resin bed.
-
Centrifuge the column to collect the purified, labeled antibody. The larger antibody-dye conjugate will pass through the column, while the smaller, unconjugated dye molecules will be retained.
Procedure using FPLC:
-
Equilibrate a gel filtration column (e.g., Superdex 200) with PBS.
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the absorbance at 280 nm (for the antibody) and ~750 nm (for the Cy7 dye).
-
Pool the fractions containing the labeled antibody, which will be the first peak to elute.
Characterization and Storage
The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically.
Procedure for Calculating DOL:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy7 (~750 nm, Amax).
-
Calculate the concentration of the antibody and the dye using the following formulas:
-
Molar concentration of Antibody = [A280 - (Amax x CF)] / ε_protein
-
Where:
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Molar concentration of Dye = Amax / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of Cy7 at its absorbance maximum (~250,000 M⁻¹cm⁻¹).
-
-
-
-
Degree of Labeling (DOL) = (Molar concentration of Dye) / (Molar concentration of Antibody)
Storage:
-
Store the labeled antibody at 4°C for short-term storage (up to 6 months) with a stabilizer like 0.1% BSA and a preservative like 0.05% sodium azide.
-
For long-term storage, aliquot the conjugate and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Workflow and Application Visualization
The following diagrams illustrate the experimental workflow for antibody conjugation with this compound NHS ester and a generalized schematic of how a Cy7-conjugated antibody can be utilized in research.
Applications of Cy7-Conjugated Antibodies
Cy7-conjugated antibodies are versatile tools with a broad range of applications in research and drug development.
-
In Vivo Imaging: The near-infrared fluorescence of Cy7 allows for deep tissue penetration, making it ideal for non-invasive, whole-animal imaging. This enables real-time tracking of antibodies, monitoring of tumor growth, and assessment of drug delivery and biodistribution.
-
Fluorescence Microscopy: In immunofluorescence, Cy7-conjugated antibodies are used to detect specific proteins in fixed or living cells. Its far-red emission minimizes autofluorescence from cellular components, resulting in clearer images with improved contrast.
-
Flow Cytometry: Cy7 is frequently used in multicolor flow cytometry, often as a tandem dye with phycoerythrin (PE) to form PE-Cy7. This allows for the simultaneous analysis of multiple cellular markers, which is crucial for immunophenotyping and studying complex cell populations.
-
Western Blotting: The high sensitivity of NIR fluorescence makes Cy7-conjugated secondary antibodies a valuable tool for Western blotting, enabling the detection of low-abundance proteins.
References
Application Notes and Protocols for Live-Cell Imaging of Surface Proteins using Cy7 Diacid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful technique for studying the dynamic processes of cellular biology in real-time.[1] The choice of fluorophore is critical for successful live-cell imaging, with near-infrared (NIR) dyes offering significant advantages due to reduced phototoxicity, deeper tissue penetration, and minimal background autofluorescence from biological samples.[2][3] Cy7, a heptamethine cyanine dye, fluoresces in the NIR spectrum, making it an excellent candidate for these applications, particularly for in vivo and deep-tissue imaging.[3][4]
These application notes provide a comprehensive guide to using Cy7 diacid, specifically in its N-hydroxysuccinimidyl (NHS) ester form, for labeling antibodies to visualize and analyze surface proteins on live cells. The protocols detailed below cover antibody conjugation, purification, characterization, and the subsequent live-cell imaging procedure.
Data Presentation
Photophysical Properties of Cy7
The selection of an appropriate fluorophore is paramount for successful fluorescence imaging. The key photophysical properties of Cy7 are summarized below for easy reference.
| Property | Value | Reference(s) |
| Maximum Excitation (λex) | ~750 - 770 nm | |
| Maximum Emission (λem) | ~775 - 800 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Stokes Shift | ~25 nm | |
| Spectral Range | Near-Infrared (NIR) | |
| Recommended Solvent | DMSO, DMF |
Recommended Molar Ratios for Antibody Labeling
The degree of labeling (DOL) is a critical parameter that can affect antibody function. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments. However, the optimal ratio may vary depending on the specific antibody and its concentration.
Experimental Protocols
Protocol 1: Labeling of Antibodies with Cy7-NHS Ester
This protocol describes the covalent labeling of an antibody with a this compound NHS ester. This process forms a stable amide bond between the dye and primary amines (e.g., on lysine residues) on the antibody.
Materials:
-
Antibody of interest (purified, in an amine-free buffer like PBS)
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column (e.g., Sephadex G-25)
-
Storage Buffer: PBS, pH 7.4, with 0.1% BSA and 0.05% sodium azide (optional)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS (pH 7.2-7.4). This can be achieved through dialysis or with a desalting spin column.
-
Adjust the antibody concentration to 2 mg/mL in the amine-free buffer. Higher concentrations can improve labeling efficiency.
-
-
Dye Preparation:
-
Allow the vial of Cy7 NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a fresh 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO.
-
-
Antibody Labeling Reaction:
-
For a 1 mg scale antibody labeling, transfer 0.5 mL of the 2 mg/mL antibody solution to a microcentrifuge tube.
-
Add 50 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction.
-
Calculate the required volume of the Cy7 NHS ester stock solution. A molar dye-to-antibody ratio between 10:1 and 20:1 is recommended for initial trials.
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the colored, labeled antibody.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
-
The DOL can be calculated using the following formula: DOL = (A750 / εdye) / ((A280 - (A750 * CF)) / εprotein)
-
Where A750 and A280 are the absorbances at the respective wavelengths.
-
εdye is the molar extinction coefficient of Cy7 (~250,000 M-1cm-1).
-
εprotein is the molar extinction coefficient of the antibody (e.g., ~210,000 M-1cm-1 for IgG).
-
CF is a correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).
-
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use and at -20°C for long-term storage. Protect from light.
-
Protocol 2: Live-Cell Imaging with Cy7-Labeled Antibodies
This protocol outlines the general steps for imaging live cells labeled with a Cy7-conjugated antibody targeting a specific cell surface protein.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Cy7-labeled antibody
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Wash buffer (e.g., PBS or HBSS)
-
Fluorescence microscope equipped for NIR imaging with appropriate filter sets (Excitation: ~740-760 nm; Emission: ~770-800 nm)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging dish or slide.
-
-
Labeling of Surface Proteins:
-
Wash the cells once with a pre-warmed wash buffer.
-
Dilute the Cy7-labeled antibody to the desired concentration in a pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µg/mL.
-
Incubate the cells with the antibody solution for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Gently wash the cells 2-3 times with a pre-warmed live-cell imaging medium to remove any unbound antibody.
-
-
Imaging:
-
Place the dish or slide on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Use the appropriate laser lines and emission filters for Cy7.
-
Acquire images using the lowest possible laser power and shortest exposure time necessary to obtain a good signal-to-noise ratio, which will help to minimize phototoxicity and photobleaching.
-
For time-lapse imaging, define the imaging intervals and the total duration of the experiment.
-
Visualizations
Caption: Workflow for live-cell imaging of surface proteins.
Caption: Visualization of a cell surface protein.
References
Application Notes and Protocols for Labeling Small Molecules with Cy7 Diacid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent dyes are invaluable tools in biological research and drug discovery, enabling the visualization and tracking of molecules in vitro and in vivo.[][2] Cyanine 7 (Cy7) is a NIR fluorescent dye known for its high fluorescence intensity and emission in a spectral region where biological samples exhibit minimal autofluorescence.[2][3] This characteristic allows for a high signal-to-noise ratio, making it ideal for sensitive applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.[2] The diacid form of Cy7 provides two carboxylic acid groups, which can be activated to conjugate with primary amine groups on target small molecules, forming stable amide bonds.
These application notes provide a detailed protocol for the activation of Cy7 diacid and its subsequent conjugation to amine-containing small molecules. It also covers methods for the purification and characterization of the resulting conjugate.
Physicochemical and Spectral Properties of Cy7
The properties of Cy7 make it a versatile tool for fluorescent labeling. The key spectral properties are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 - 756 nm | |
| Emission Maximum (λem) | ~764 - 779 nm | |
| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.3 | |
| Reactive Group | Carboxylic Acid | |
| Reactivity | Primary amines (after activation) |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid groups on this compound to form a reactive N-hydroxysuccinimide (NHS) ester. This two-step process is recommended to prevent unwanted side reactions, such as the polymerization of the target molecule if it also contains carboxylic acid groups.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction tubes
Procedure:
-
Prepare this compound Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
Prepare Activation Reagents: Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Activation Reaction:
-
In a reaction tube, combine this compound with a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS.
-
Incubate the reaction for 15 minutes at room temperature, protected from light.
-
The resulting solution contains the activated Cy7 NHS ester, which is now ready for conjugation to a small molecule containing a primary amine.
Activation of this compound to its reactive NHS ester.
Protocol 2: Conjugation of Activated Cy7 to an Amine-Containing Small Molecule
This protocol outlines the reaction of the activated Cy7 NHS ester with a small molecule containing a primary amine.
Materials:
-
Activated Cy7 NHS ester solution (from Protocol 1)
-
Amine-containing small molecule
-
Conjugation Buffer (e.g., 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M Sodium Bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction tubes
Procedure:
-
Prepare Small Molecule Solution: Dissolve the amine-containing small molecule in the Conjugation Buffer. The optimal pH for the NHS ester reaction with primary amines is 8.3-8.5.
-
Conjugation Reaction:
-
Add the activated Cy7 NHS ester solution to the small molecule solution. A molar excess of the dye (e.g., 10-20 fold) is a typical starting point, but the optimal ratio should be determined experimentally for each specific small molecule.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction by consuming any unreacted Cy7 NHS ester.
Conjugation of activated Cy7 to a small molecule.
Protocol 3: Purification of the Cy7-Small Molecule Conjugate
Purification is a critical step to remove unconjugated dye, which can interfere with downstream applications. The choice of purification method depends on the properties of the small molecule conjugate.
Purification Methods:
-
Reverse Phase Chromatography (RPC): This is a high-resolution technique that separates molecules based on their hydrophobicity and is particularly effective for purifying labeled peptides and other small molecules.
-
Size-Exclusion Chromatography (SEC): If there is a significant size difference between the conjugate and the free dye, SEC (e.g., using a Sephadex G-25 column) can be used for separation.
-
Specialized Dye Removal Columns: Commercially available spin columns or cartridges are designed to bind and remove excess fluorescent dyes from labeling reactions.
General Procedure for RPC:
-
Equilibrate Column: Equilibrate a reverse-phase column with a suitable mobile phase (e.g., water with 0.1% trifluoroacetic acid).
-
Load Sample: Load the quenched reaction mixture onto the column.
-
Elute: Elute the conjugate using a gradient of an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Collect Fractions: Collect fractions and monitor the absorbance at the maximum for the small molecule (if applicable) and at ~750 nm for Cy7.
-
Analyze Fractions: Pool the fractions containing the purified conjugate.
Protocol 4: Characterization of the Cy7-Small Molecule Conjugate
Spectrophotometric Analysis:
The concentration of the Cy7-small molecule conjugate can be determined by measuring its absorbance at the respective maxima for the small molecule and the Cy7 dye (~750 nm).
Degree of Labeling (DOL):
For larger small molecules like peptides, the degree of labeling (the number of dye molecules per small molecule) can be calculated using the following formula:
DOL = (A_max_dye / ε_dye) / ((A_max_protein - (A_max_dye * CF)) / ε_protein)
Where:
-
A_max_dye is the absorbance at the maximum for Cy7 (~750 nm).
-
ε_dye is the molar extinction coefficient of Cy7.
-
A_max_protein is the absorbance at the maximum for the peptide (e.g., 280 nm).
-
CF is the correction factor for the dye's absorbance at the protein's absorbance maximum.
-
ε_protein is the molar extinction coefficient of the peptide.
Applications of Cy7-Labeled Small Molecules
Fluorescently labeled small molecules are powerful tools for a variety of research applications.
-
In Vivo Imaging: The near-infrared properties of Cy7 make it an excellent choice for in vivo imaging experiments, as NIR light can penetrate tissues more effectively than visible light. This allows for non-invasive imaging of biological processes in living organisms, such as tracking drug distribution, monitoring tumor progression, and studying disease pathways.
-
Cell-Based Assays: Cy7-labeled small molecules can be used to study cellular processes like cell proliferation, apoptosis, and signal transduction.
-
Pharmacokinetic Studies: By tracking the fluorescence signal, researchers can monitor the absorption, distribution, metabolism, and excretion (ADME) of a drug in real-time.
Applications of Cy7-labeled small molecules.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC/NHS | Use fresh, high-quality reagents. Equilibrate EDC and Sulfo-NHS to room temperature before opening. |
| Incorrect pH of Conjugation Buffer | Ensure the pH is optimal for the NHS ester reaction (pH 8.3-8.5). Avoid buffers containing primary amines (e.g., Tris). | |
| Suboptimal Dye-to-Molecule Ratio | Optimize the molar ratio of the dye to the small molecule. A typical starting point is a 10-15 fold molar excess of the dye. | |
| Dye Aggregation | High concentration or hydrophobic molecules | Work at lower concentrations and consider including detergents like Tween-20 in buffers. For molecules sensitive to organic solvents, consider using a sulfonated, water-soluble form of Cy7. |
| Difficulty in Purification | Similar properties of conjugate and free dye | Select a purification method based on the specific properties of your conjugate. RPC is often effective for small molecules. |
Conclusion
The protocol described provides a robust method for labeling small molecules with this compound. The resulting NIR-labeled small molecules are valuable reagents for a wide range of applications in biological research and drug development, offering high sensitivity and deep tissue penetration for in vivo imaging. Careful optimization of the labeling and purification steps is crucial for obtaining high-quality conjugates for downstream experiments.
References
The Dual Power of Light and Precision: Cy7 Diacid in Cancer Theranostics
For Immediate Release
In the intricate battle against cancer, the ability to simultaneously visualize and eliminate malignant cells with high precision is a paramount goal. Heptamethine cyanine dyes, particularly Cy7 diacid and its derivatives, have emerged as powerful tools in the field of cancer theranostics, offering a synergistic approach to diagnosis and therapy. This application note delves into the multifaceted applications of this compound, providing researchers, scientists, and drug development professionals with detailed insights and experimental protocols for leveraging this near-infrared (NIR) fluorophore in cancer imaging, targeted drug delivery, and phototherapy.
The unique spectral properties of Cy7 dyes, with absorption and emission in the NIR window (700-900 nm), allow for deep tissue penetration of light, minimizing autofluorescence from surrounding tissues and leading to a high signal-to-background ratio in vivo.[1][2] This inherent characteristic makes Cy7 an ideal candidate for non-invasive imaging modalities. Beyond its imaging capabilities, Cy7 can be harnessed as a photosensitizer for photothermal therapy (PTT) and photodynamic therapy (PDT), where light energy is converted into heat or reactive oxygen species to induce cancer cell death.[3][4][5]
Key Applications and Methodologies
The versatility of this compound stems from its adaptable chemical structure, which allows for conjugation to a variety of targeting moieties, including antibodies, peptides, and nanoparticles. This targeted approach enhances the accumulation of the theranostic agent at the tumor site, improving both diagnostic accuracy and therapeutic efficacy while minimizing off-target effects.
Targeted Near-Infrared Fluorescence (NIRF) Imaging
Conjugating this compound to tumor-specific ligands enables the real-time visualization of tumors and their margins during preclinical research and has potential applications in fluorescence-guided surgery.
Featured Application: Imaging of tumors expressing a specific receptor using a Cy7-labeled antibody.
dot
Photothermal Therapy (PTT)
Upon irradiation with a NIR laser, Cy7-based agents can generate localized hyperthermia, leading to the thermal ablation of cancer cells. This approach offers a minimally invasive therapeutic option with high spatial control.
Featured Application: In vitro and in vivo PTT of cancer cells using Cy7-conjugated nanoparticles.
dot
Targeted Drug Delivery
This compound can be incorporated into nanocarriers, such as liposomes or polymeric nanoparticles, to serve as both an imaging agent and a component of a drug delivery system. This allows for the simultaneous monitoring of nanoparticle biodistribution and the targeted release of chemotherapeutic agents.
Featured Application: Delivery of doxorubicin to tumor cells using Cy7-labeled nanoparticles.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters reported in the literature for various applications of this compound in cancer theranostics.
Table 1: In Vivo Imaging Performance of Cy7-Conjugates
| Targeting Moiety | Cancer Model | Tumor-to-Background Ratio (TBR) | Optimal Imaging Time (post-injection) | Reference |
| Anti-EGFR Antibody | MDA-MB-468 Xenograft | 4.0 - 5.0 | 24 - 168 hours | |
| Tetrameric RGD Peptide | U87MG Glioblastoma | > 5.0 | 24 hours | |
| Anti-SSEA-1 Antibody | MH-15 Teratocarcinoma | High (not quantified) | 48 hours |
Table 2: Photothermal Therapy Efficacy of Cy7-Based Agents
| PTT Agent | Cancer Model | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Therapeutic Outcome | Reference |
| Dimeric Cy7 Assemblies | 4T1 Murine Breast Cancer | 760 | 0.3 | Significant tumor growth inhibition | |
| Cy7-loaded Nanoparticles | Rectal Cancer Xenograft | 808 | 1.0 | Complete tumor ablation | |
| Mucin 7 Ab-Gold Nanoparticles | Urothelial Cancer Cells | 532 | 10 | Cancer cell damage at low energy |
Table 3: Drug Loading and Delivery with Cy7-Labeled Nanoparticles
| Nanoparticle Type | Drug | Drug Loading Efficiency (%) | Drug Loading Capacity (µg/mg) | Reference |
| Iron Oxide Nanoparticles | Doxorubicin | ~95% (for Fe3O4@PEI) | 691 (for Fe3O4@PEI) | |
| Metal Oxide Nanoparticles | Doxorubicin | Varies by nanoparticle type | Not specified | |
| Magnetic Nanocarriers | Doxorubicin | > 90% | up to 943 |
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound NHS Ester to a Monoclonal Antibody
This protocol describes the covalent attachment of a this compound N-hydroxysuccinimide (NHS) ester to a monoclonal antibody for targeted imaging.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in PBS. Add 1/10th volume of 1 M sodium bicarbonate buffer to raise the pH to 8.3-8.5.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution to achieve a molar dye-to-antibody ratio of 10:1 to 20:1.
-
Slowly add the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Equilibrate a size-exclusion chromatography column with PBS.
-
Apply the reaction mixture to the column.
-
Elute the Cy7-antibody conjugate with PBS. The labeled antibody will be in the first colored fraction.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7).
-
Calculate the degree of labeling (DOL), which is the ratio of the molar concentration of the dye to the molar concentration of the protein.
-
Protocol 2: In Vivo NIRF Imaging of Tumor-Bearing Mice
This protocol outlines the general procedure for in vivo imaging of tumor-bearing mice using a Cy7-labeled targeting agent.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Cy7-labeled probe (e.g., antibody or peptide conjugate) in sterile PBS
-
In vivo imaging system with NIR fluorescence capabilities
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Acquire a pre-injection (baseline) image.
-
Injection: Administer the Cy7-labeled probe via intravenous (tail vein) injection. A typical dose is in the range of 0.5-5 mg/kg body weight.
-
Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Use an appropriate excitation filter (e.g., ~745 nm) and emission filter (e.g., ~790 nm).
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a background area (e.g., non-tumor tissue in the neck or shoulder region).
-
Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final time point, euthanize the mouse and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised organs to confirm the in vivo signal and assess the biodistribution of the probe.
-
Protocol 3: In Vitro Photothermal Therapy and Cell Viability Assay
This protocol describes the evaluation of the photothermal efficacy of a Cy7-based agent on cancer cells in culture.
Materials:
-
Cancer cell line cultured in 96-well plates
-
Cy7-based PTT agent (e.g., Cy7-nanoparticles)
-
NIR laser (e.g., 808 nm) with adjustable power density
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Cell Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Incubate the cells with varying concentrations of the Cy7-based PTT agent for a predetermined time (e.g., 4-24 hours). Include untreated control wells.
-
-
Laser Irradiation:
-
Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5-10 minutes). Include non-irradiated control wells for each concentration.
-
-
Cell Viability Assessment (MTT Assay):
-
After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated, non-irradiated control group.
-
Conclusion
This compound and its derivatives represent a versatile and powerful platform for advancing cancer theranostics. Their favorable optical properties for deep-tissue imaging, coupled with their potential for targeted delivery and phototherapy, offer a promising avenue for the development of more effective and personalized cancer treatments. The protocols and data presented herein provide a foundational guide for researchers to explore and expand the applications of this remarkable class of molecules in the ongoing fight against cancer.
References
- 1. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Tracking Nanoparticles In Vivo: An Application Note on the Use of Cy7 Diacid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Cy7 diacid, a near-infrared (NIR) fluorescent dye, for the tracking of nanoparticles in preclinical in vivo studies. The inherent properties of Cy7, with its emission in the NIR window (750-900 nm), minimize tissue autofluorescence and enable deep-tissue imaging, making it an invaluable tool in drug delivery and nanomedicine research.[1]
Introduction
The effective design and optimization of nanoparticle-based drug delivery systems hinge on a thorough understanding of their behavior within a biological environment. Fluorescent labeling of nanoparticles is a critical technique for visualizing and quantifying their biodistribution, target accumulation, and clearance in real-time. This compound and its derivatives are particularly well-suited for these in vivo applications due to their spectral properties that fall within the NIR window, allowing for enhanced signal-to-background ratios and deeper tissue penetration compared to dyes that emit in the visible range.
It is important to note, however, that the process of fluorescent dye labeling can potentially alter the original biodistribution of the nanoparticles. Researchers should be aware that labeling can sometimes lead to increased accumulation in non-target organs such as the liver and kidneys, which could lead to misinterpretations of the nanoparticle's intrinsic targeting capabilities.[2] Therefore, careful characterization of labeled nanoparticles and comparison with unlabeled controls are crucial steps in the experimental workflow.
Physicochemical and Spectral Properties of Cy7 Dyes
The selection of a suitable fluorescent probe is paramount for successful in vivo imaging. The table below summarizes the key spectral properties of a closely related and commonly used cyanine dye, Cy7.5, which provides a strong indication of the expected characteristics of this compound.
| Property | Value |
| Maximum Excitation Wavelength | ~788 nm |
| Maximum Emission Wavelength | ~808 nm |
| Molar Extinction Coefficient | ~223,000 M⁻¹cm⁻¹ |
| Stokes Shift | ~20 nm |
| Molecular Weight | Varies by derivative |
| Solubility | Good in water, DMSO, DMF |
Nanoparticle Characterization: Pre- and Post-Labeling
Thorough characterization of nanoparticles before and after conjugation with this compound is essential to ensure that the labeling process has not adversely affected their critical physicochemical properties.
| Parameter | Bare Nanoparticles (Example) | Cy7-Conjugated Nanoparticles (Example) |
| Hydrodynamic Diameter (nm) | 120 ± 5 | 125 ± 6 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.17 ± 0.04 |
| Zeta Potential (mV) | +25 ± 3 | +22 ± 4 |
| Dye Loading (µg/mg NP) | N/A | To be determined experimentally |
Note: The values presented are examples and will vary depending on the nanoparticle composition and the specific labeling protocol used.
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to nanoparticles, their subsequent purification and characterization, and in vivo imaging.
Protocol 1: Covalent Conjugation of Cy7 NHS Ester to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of a Cy7 N-hydroxysuccinimide (NHS) ester to nanoparticles functionalized with primary amine groups. The NHS ester reacts with the amine groups to form a stable amide bond.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-NH₂, Silica-NH₂)
-
Cy7-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.3-8.5
-
1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Orbital shaker
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer at a concentration of 1-5 mg/mL.[1] Ensure a homogenous suspension, using brief sonication if necessary.
-
Prepare Cy7-NHS Ester Stock Solution: Immediately before use, dissolve the Cy7-NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL.[1] Protect the solution from light.
-
Conjugation Reaction: a. Add the desired volume of the Cy7-NHS ester stock solution to the nanoparticle suspension. A starting molar ratio of 10:1 to 20:1 (dye:nanoparticle) is recommended, though this should be optimized.[1] b. Mix the reaction mixture thoroughly by gentle vortexing or pipetting. c. Incubate the reaction for 2-4 hours at room temperature on an orbital shaker, protected from light.
-
Quench the Reaction (Optional): To quench any unreacted NHS ester, add a final concentration of 50 mM Tris-HCl or glycine and incubate for 30 minutes at room temperature.
Protocol 2: Purification of Cy7-Conjugated Nanoparticles
Purification is critical to remove unconjugated dye, which can interfere with in vivo imaging results and lead to inaccurate biodistribution data.
Method: Centrifugal Filtration
Materials:
-
Centrifugal filter units (with a molecular weight cut-off appropriate for the nanoparticle size)
-
1X PBS, pH 7.4
-
Microcentrifuge
Procedure:
-
Transfer to Filter Unit: Transfer the reaction mixture to the centrifugal filter unit.
-
First Wash: Add 1X PBS to the filter unit to its maximum volume.
-
Centrifugation: Centrifuge at a speed and for a duration optimized to pellet the nanoparticles without causing aggregation (e.g., 5,000 x g for 15 minutes).
-
Discard Supernatant: Carefully discard the supernatant containing the unbound dye.
-
Resuspend and Repeat: Resuspend the nanoparticle pellet in fresh 1X PBS. Repeat the wash and centrifugation steps at least three times to ensure complete removal of free dye.
-
Final Resuspension: After the final wash, resuspend the purified Cy7-conjugated nanoparticles in an appropriate buffer for storage or in vivo administration. Store at 4°C, protected from light.
Protocol 3: Quantification of Cy7 Conjugation using UV-Vis Spectroscopy
This method determines the concentration of conjugated Cy7 by measuring its absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Purified Cy7-conjugated nanoparticle suspension
-
Unconjugated nanoparticles (for blank)
Procedure:
-
Measure Absorbance: Measure the UV-Vis absorbance spectrum of the purified Cy7-conjugated nanoparticle suspension from 250 nm to 800 nm. Use a suspension of unconjugated nanoparticles at the same concentration as a blank.
-
Determine Cy7 Concentration: The concentration of Cy7 can be calculated using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance at the maximum wavelength of Cy7 (~750 nm).
-
ε is the molar extinction coefficient of Cy7 (typically ~250,000 M⁻¹cm⁻¹).
-
c is the concentration.
-
l is the path length of the cuvette.
-
Protocol 4: In Vivo Imaging of Cy7-Labeled Nanoparticles in a Mouse Model
This protocol provides a general workflow for in vivo fluorescence imaging.
Materials:
-
Small animal in vivo imaging system with appropriate NIR filters
-
Anesthesia (e.g., isoflurane)
-
Animal model (e.g., tumor-bearing mice)
-
Purified Cy7-conjugated nanoparticles
Procedure:
-
Animal Preparation: Anesthetize the mouse using a suitable method. Place the anesthetized animal in the imaging chamber.
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the animal before injecting the nanoparticles.
-
Nanoparticle Administration: Inject the Cy7-labeled nanoparticles via an appropriate route (e.g., intravenous tail vein injection). The dosage should be optimized for the specific nanoparticle and animal model.
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.
-
Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the animal and excise major organs (e.g., liver, spleen, kidneys, lungs, heart) and the tumor. Acquire fluorescence images of the excised organs to confirm and quantify nanoparticle accumulation.
Biodistribution of Cy7-Labeled Nanoparticles
The biodistribution of nanoparticles is a critical determinant of their efficacy and potential toxicity. The following table presents example quantitative data on the radiance efficiency of Cy7-labeled cell-derived nanovesicles (CDNs) and exosomes in various organs 24 hours after intravenous injection. It is important to note that free Cy7 dye shows a different distribution pattern, with significant accumulation in the kidneys, indicating rapid renal clearance.
| Organ | CDN-Cy7 (Radiance Efficiency) | Exo-Cy7 (Radiance Efficiency) | Free Cy7 (Radiance Efficiency) |
| Tumor | High | High | Low |
| Liver | High | High | Moderate |
| Spleen | Moderate | Moderate | Low |
| Kidneys | Moderate | Moderate | High |
| Lungs | Low | Low | Low |
| Heart | Low | Low | Low |
Note: Radiance efficiency values are qualitative (Low, Moderate, High) and are intended to show relative distribution patterns. Actual quantitative values will vary.
Conclusion
This compound and its derivatives are powerful tools for the in vivo tracking of nanoparticles, providing valuable insights into their biodistribution and target engagement. The protocols and data presented in this application note offer a comprehensive guide for researchers to effectively label, characterize, and image nanoparticles using Cy7 dyes. Adherence to rigorous purification and characterization steps is essential to ensure the generation of reliable and reproducible in vivo data. Careful consideration of the potential effects of dye labeling on nanoparticle behavior is crucial for the accurate interpretation of experimental outcomes.
References
Application Notes and Protocols for Cy7 Diacid Biodistribution Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cy7 diacid is a near-infrared (NIR) fluorescent dye commonly utilized in preclinical research for in vivo imaging. Its fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence, enabling sensitive detection of the dye within living small animals.[1] These characteristics make it a valuable tool for biodistribution studies, which are crucial for evaluating the systemic distribution, accumulation, and clearance of novel therapeutic and diagnostic agents. This document provides a detailed standard operating procedure for conducting biodistribution studies using this compound.
Physicochemical and Spectral Properties
While specific data for every this compound variant may vary slightly, the properties are generally similar to other sulfonated Cy7 dyes.[2]
| Property | Value |
| Excitation Maximum (λex) | ~750 nm |
| Emission Maximum (λem) | ~773 nm |
| Molar Extinction Coefficient | >200,000 M⁻¹cm⁻¹[3] |
| Solubility | High in aqueous solutions such as PBS, and organic solvents like DMSO and DMF.[1][3] |
| Storage | Store at -20°C in a dry, dark environment. |
Experimental Protocols
Reagent Preparation
a. Reconstitution of this compound:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Dissolve the dye in a biocompatible solvent such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO).
-
If using DMSO, ensure the final concentration in the injected volume is minimal to avoid toxicity. A common practice is to keep the final DMSO concentration below 5% of the total injection volume.
b. Dosing Solution Preparation:
-
A typical dosage for in vivo imaging with cyanine dyes ranges from 0.5 to 5 mg/kg body weight. The optimal dose should be determined empirically for each specific application.
-
Prepare the final dosing solution by diluting the reconstituted dye in sterile PBS to the desired concentration. The injection volume is typically 100-200 µL for intravenous administration in mice.
Animal Handling and Preparation
-
Animal Model: Nude mice (e.g., BALB/c nude or NCR nude, 6-8 weeks old, 18-22 g) are commonly used, especially for studies involving tumor xenografts. For non-tumor-bearing studies, other strains can be utilized.
-
Housing: House animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
Hair Removal: 24 hours prior to imaging, remove fur from the imaging area (dorsal and ventral sides) using a depilatory cream or electric clippers to optimize fluorescence signal detection.
-
Fasting: To reduce autofluorescence from food, animals may be fasted for 4-6 hours before imaging, with continued access to water.
In Vivo Imaging Procedure
-
Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail. Ensure the animal is adequately anesthetized throughout the imaging session.
-
Positioning: Place the anesthetized mouse in a prone or supine position on the imaging stage of an in vivo imaging system. A warming pad should be used to maintain body temperature.
-
Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image to determine the level of background autofluorescence.
-
Administration: Administer the this compound solution via intravenous (IV) injection, typically through the tail vein.
-
Longitudinal Imaging: Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1 h, 4 h, 8 h, 24 h, 48 h) to monitor the biodistribution and clearance of the dye.
-
Imaging Parameters:
-
Excitation Filter: Select a filter appropriate for Cy7, typically around 740-760 nm.
-
Emission Filter: Use a long-pass filter, typically around 790-810 nm.
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Exposure Time: Adjust the exposure time (from milliseconds to seconds) to achieve a good signal-to-noise ratio without detector saturation.
-
Ex Vivo Biodistribution Analysis
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Euthanasia and Organ Harvesting: At the final imaging time point, euthanize the animal according to approved institutional protocols.
-
Immediately dissect major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Ex Vivo Imaging: Arrange the harvested organs on a non-fluorescent surface and acquire a final fluorescence image using the same imaging parameters as the in vivo scans.
Quantitative Data Analysis
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Region of Interest (ROI) Analysis: Draw regions of interest (ROIs) around each organ in the ex vivo image.
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Fluorescence Quantification: Measure the average radiant efficiency (photons/s/cm²/sr) or fluorescence intensity within each ROI.
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Data Normalization: To express the data as a percentage of the injected dose per gram of tissue (%ID/g), a standard curve of the dye can be prepared and imaged alongside the organs. The fluorescence of each organ is then normalized to its weight.
Data Presentation
Quantitative biodistribution data should be summarized in a clear and structured table for easy comparison.
Table 1: Representative Biodistribution of Free this compound in a Mouse Model
| Organ | % Injected Dose per Gram (%ID/g) at 24h post-injection |
| Liver | 10.5 ± 2.1 |
| Spleen | 2.3 ± 0.5 |
| Kidneys | 8.7 ± 1.5 |
| Lungs | 1.8 ± 0.4 |
| Heart | 0.9 ± 0.2 |
| Tumor | 3.5 ± 0.8 |
Note: This data is illustrative and based on typical distributions for free cyanine dyes. Actual biodistribution will depend on the specific animal model, dye formulation, and administration route.
Table 2: Tumor-to-Background Ratio (TBR) Over Time
| Time Post-Injection | Tumor-to-Muscle Ratio |
| 1 h | 1.5 ± 0.3 |
| 4 h | 2.8 ± 0.6 |
| 24 h | 4.1 ± 0.9 |
| 48 h | 3.2 ± 0.7 |
Note: Unconjugated this compound can accumulate in tumors due to the enhanced permeability and retention (EPR) effect.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound biodistribution study.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cy7 Diacid Conjugation
Welcome to the technical support center for Cy7 diacid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your conjugation experiments for maximal efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind conjugating this compound to a protein?
A1: this compound itself is not reactive towards proteins. The two carboxylic acid groups on the Cy7 molecule must first be activated. This is typically achieved using a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). EDC activates the carboxylic acid groups, which then react with Sulfo-NHS to form a semi-stable Sulfo-NHS ester. This activated ester is then reactive towards primary amines (like the ε-amino group of lysine residues) on the target protein, forming a stable amide bond.[1] This two-step process is generally preferred as it can help minimize protein polymerization.[1]
Q2: What is the optimal pH for each step of the this compound conjugation reaction?
A2: The pH is a critical factor for successful conjugation. For the initial activation of this compound with EDC and Sulfo-NHS, a slightly acidic pH of 6.0 is recommended for the activation buffer.[1] The subsequent reaction of the activated Cy7-Sulfo-NHS ester with the primary amines on the protein is most efficient at a physiological to slightly basic pH, typically ranging from 7.2 to 8.5.[1][2] Some protocols even suggest a pH range of 8.5 to 9.5 for optimal labeling.
Q3: What buffers should I use for the conjugation reaction?
A3: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction. Amine-free buffers like PBS (Phosphate Buffered Saline) at a pH of 7.2-7.4, or MES at a pH of 5-6 for the activation step, are recommended. Buffers containing Tris or glycine must be avoided, and if your protein is in such a buffer, it should be exchanged into an appropriate amine-free buffer via dialysis or a desalting column before starting the conjugation.
Q4: How do I choose the best purification method for my Cy7-protein conjugate?
A4: The choice of purification method depends on factors like the size of your molecule, sample volume, and required purity. Common methods include:
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a widely used method that separates the larger protein conjugate from the smaller, unconjugated dye.
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Tangential Flow Filtration (TFF) / Diafiltration: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to retain the larger conjugate while allowing the smaller free dye to pass through.
-
Specialized Dye Removal Columns: These are commercially available columns designed to specifically bind and remove excess fluorescent dyes.
-
Other Chromatographic Techniques: Depending on the properties of your conjugate, Reverse Phase Chromatography (RPC) or Ion-Exchange Chromatography (IEX) can also be effective.
Q5: How should I store the this compound and the final conjugate?
A5: this compound should be stored at -20°C in the dark and desiccated. Transportation at room temperature for up to three weeks is generally acceptable. For the purified Cy7-protein conjugate, storage at 4°C is recommended. For long-term storage, it's advisable to divide the conjugate into single-use aliquots and store them at ≤ –60°C, protected from light. Adding a carrier protein like 0.1% bovine serum albumin (BSA) can also help with stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect pH: Activation or conjugation buffer pH is outside the optimal range. | Ensure the Activation Buffer is at pH 6.0 and the Conjugation Buffer is between pH 7.2-8.5. |
| Presence of Competing Amines: Buffer contains substances like Tris or glycine. | Remove all amine-containing substances from the protein solution by dialysis or desalting. | |
| Insufficient Molar Excess of Dye: The ratio of activated dye to protein is too low. | Increase the molar ratio of activated dye to protein and optimize for your specific protein. A starting point of 10:1 to 20:1 (dye:protein) is often recommended. | |
| Hydrolysis of NHS Ester: The activated Cy7-Sulfo-NHS ester has hydrolyzed back to the inactive carboxylic acid. | Use the activated dye immediately after preparation. Ensure anhydrous conditions when dissolving the dye in DMSO. | |
| Protein Precipitation/ Aggregation | High Degree of Labeling: Over-labeling can decrease protein solubility. | Reduce the molar ratio of dye to protein. |
| Protein Instability: The protein is not stable in the chosen reaction buffer or at the reaction temperature. | Perform the conjugation reaction at 4°C. Ensure the protein is stable in the selected buffer. | |
| High Concentration of Organic Solvent: The volume of DMSO or DMF used to dissolve the dye is too high. | Ensure the volume of the organic solvent is less than 10% of the total reaction volume. | |
| High Background Signal | Incomplete Removal of Free Dye: Purification was not sufficient to remove all unconjugated dye. | Ensure thorough purification. Repeat the purification step or use a longer size-exclusion column. When using column chromatography, pool only the initial colored fractions which contain the conjugate. |
| Non-specific Binding of the Dye: The dye is binding non-covalently to the protein or other components. | Increase the stringency of washing steps in your final application (e.g., add a non-ionic detergent like Tween-20 to wash buffers). |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol details the activation of this compound using EDC and Sulfo-NHS, followed by conjugation to a target protein.
Materials:
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This compound
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysulfosuccinimide (Sulfo-NHS)
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Target Protein
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Activation Buffer: 0.1 M MES, pH 6.0
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Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
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Dissolve the protein in Conjugation Buffer at a concentration of 2-10 mg/mL.
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If the protein solution contains amine-containing substances (e.g., Tris, glycine), perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.
-
-
Activation of this compound:
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Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to prepare stock solutions.
-
In a microcentrifuge tube protected from light, add the desired amount of this compound from the stock solution to the Activation Buffer.
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Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A common starting point is a 1.5 to 2-fold molar excess of EDC/Sulfo-NHS over the dye.
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Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
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Add the entire activated Cy7-Sulfo-NHS ester solution to your protein solution.
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The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
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-
Purification:
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Purify the Cy7-protein conjugate from the reaction mixture to remove unconjugated dye and reaction byproducts using a size-exclusion column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
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Load the reaction mixture onto the column and collect the fractions. The first colored band to elute is typically the protein conjugate.
-
-
Characterization:
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Measure the absorbance of the purified conjugate at ~280 nm (for the protein) and ~750 nm (for Cy7).
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Calculate the Degree of Labeling (DOL) to determine the average number of dye molecules per protein molecule.
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Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Technical Support Center: Optimizing Cy7 Diacid Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence and enhance signal-to-noise ratios in experiments utilizing Cy7 diacid and other Cy7 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in the near-infrared (NIR) spectrum?
This compound is a near-infrared (NIR) fluorescent dye, part of the cyanine dye family. Its key characteristic is a heptamethine chain that dictates its long-wavelength spectral properties.[1][2] It is widely used for biomedical imaging because its excitation and emission spectra (typically around 750 nm and 775 nm, respectively) fall within the "NIR window" of biological tissues (700-900 nm).[1][2] This spectral range is advantageous for several reasons:
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Reduced Autofluorescence: Biological tissues and endogenous molecules like collagen and elastin naturally fluoresce (autofluoresce) when excited by light, creating background noise.[3] This autofluorescence is significantly lower in the NIR region compared to the visible spectrum.
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Deep Tissue Penetration: NIR light can penetrate deeper into biological tissues than visible light because there is minimal interference from endogenous absorbers like hemoglobin and water.
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High Signal-to-Noise Ratio: The combination of reduced background autofluorescence and deep tissue penetration results in a higher signal-to-noise ratio, enabling more sensitive detection.
Q2: What are the primary causes of high background fluorescence when using Cy7 dyes?
High background fluorescence in experiments with Cy7 dyes can originate from several sources, complicating data interpretation. The main culprits include:
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Tissue Autofluorescence: Even though it's lower in the NIR spectrum, residual autofluorescence from endogenous molecules like collagen, elastin, and lipofuscin can still be a significant contributor to background noise.
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Non-Specific Binding: The fluorescent probe (e.g., a Cy7-conjugated antibody) may bind to unintended targets within the sample. This can be driven by hydrophobic or charge-based interactions.
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Unbound Fluorophore: Incomplete washing after the staining steps can leave residual, unbound Cy7-conjugated probes in the sample, leading to a diffuse background signal.
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Dye Aggregation: Cyanine dyes like Cy7 have a tendency to form aggregates (especially H-aggregates) in aqueous solutions, which can lead to fluorescence quenching or non-specific deposition in the sample.
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Diet-Induced Autofluorescence (In Vivo Imaging): Standard rodent chow often contains chlorophyll, which produces strong autofluorescence in the gastrointestinal tract, interfering with NIR imaging.
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Environmental Factors: Components in cell culture media (like phenol red), as well as the imaging vessels themselves (e.g., plastic-bottom plates), can contribute to background fluorescence.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to high background fluorescence.
Q3: My unstained control sample shows high background. How do I reduce tissue autofluorescence?
High background in a control sample that has not been treated with a fluorescent probe points to autofluorescence. Here are several strategies to mitigate it:
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For In Vivo Imaging - Dietary Modification: Switching animal subjects from standard chow to a purified or alfalfa-free diet for at least two weeks can reduce gastrointestinal autofluorescence by more than two orders of magnitude.
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Wavelength Selection: If your imaging system permits, exciting at longer wavelengths (e.g., 760 nm or 808 nm) and detecting in the NIR-II window (1000-1700 nm) can nearly eliminate tissue autofluorescence.
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Chemical Quenching: For tissue sections, commercially available reagents can quench autofluorescence. For example, Sudan Black B is effective against lipofuscin-based autofluorescence.
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Perfusion: When possible, perfusing tissues with PBS before fixation helps to remove red blood cells, which are a source of autofluorescence due to their heme groups.
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Spectral Unmixing: Advanced microscopy systems may offer spectral unmixing algorithms that can computationally separate the specific Cy7 signal from the broad autofluorescence spectrum.
Q4: My signal is weak and the background is high. How can I reduce non-specific binding?
When both specific signal and background are high, the issue often lies with the staining protocol itself, particularly non-specific binding of the Cy7 probe.
Optimization of Blocking and Washing Steps
Proper blocking and stringent washing are critical for minimizing non-specific interactions.
Table 1: Comparison of Common Blocking Agents and Washing Buffer Additives
| Agent Type | Component | Concentration | Mechanism of Action & Best Practices |
| Protein-Based Blockers | Bovine Serum Albumin (BSA) | 1-5% (w/v) | Blocks non-specific sites through protein-protein interactions. A common starting point for many applications. |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody to block endogenous Fc receptors and cross-reactive epitopes. | |
| Non-Fat Dry Milk | 5% (w/v) | A cost-effective and stringent blocker, but should be avoided when working with phosphorylated targets or biotin-streptavidin systems. | |
| Non-Ionic Surfactants | Tween-20 | 0.05-0.2% (v/v) | Added to blocking and wash buffers to disrupt hydrophobic interactions and reduce surface tension, aiding in the removal of unbound antibodies. |
| Commercial Blockers | Protein-Free Formulations | Per Manufacturer | Designed to reduce non-specific binding with low cross-reactivity, especially useful for phosphoprotein detection. |
Note: The optimal blocking agent and concentration should be determined empirically for each experimental system.
Detailed Experimental Protocol: Low-Background Immunofluorescence (IF) with Cy7
This protocol provides a robust starting point for staining cells or tissue sections with a Cy7-conjugated secondary antibody.
-
Sample Preparation & Fixation:
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Prepare cells or tissue sections on slides.
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Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Note: Aldehyde fixatives can increase autofluorescence. Consider alternatives like ice-cold methanol if compatible with your antigen.
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Wash the sample 3 times with PBS for 5 minutes each.
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-
Permeabilization (for intracellular targets):
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Incubate with 0.1-0.25% Triton X-100 or Tween-20 in PBS for 10 minutes.
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Wash 3 times with PBS for 5 minutes each.
-
-
Blocking:
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Incubate the sample with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature in a humidified chamber.
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-
Primary Antibody Incubation:
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Dilute the primary antibody in the blocking buffer to its optimal concentration (determined via titration).
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Incubate overnight at 4°C or for 1-2 hours at room temperature.
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Wash extensively: 3-4 times with PBS containing 0.1% Tween-20 for 5-10 minutes each.
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Secondary Antibody Incubation:
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Dilute the Cy7-conjugated secondary antibody in the blocking buffer to its optimal concentration.
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From this step onward, protect samples from light.
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Incubate for 1 hour at room temperature.
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Wash extensively: 4-5 times with PBS containing 0.1% Tween-20 for 5-10 minutes each.
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-
Mounting and Imaging:
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Mount the coverslip using an antifade mounting medium.
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Image using an appropriate filter set for Cy7 (e.g., Excitation: 710/75 nm, Emission: 779 nm or higher).
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Q5: My Cy7-conjugated reagent appears to have precipitated or gives a speckled background. What is the cause?
This issue is often due to the aggregation of the Cy7 dye itself, which is hydrophobic.
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Optimize Dye-to-Protein Ratio: Over-labeling a protein with too many Cy7 molecules increases its surface hydrophobicity and promotes aggregation. It is crucial to perform labeling reactions with an optimized dye-to-protein molar ratio, starting around 5:1 or 10:1 and titrating downwards.
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Use Surfactants: Including a low concentration of a non-ionic surfactant like Tween-20 (0.05-0.25%) in the storage and dilution buffers can help prevent and disrupt dye aggregates.
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Purification: After a labeling reaction, use size-exclusion chromatography (SEC) to separate the monomeric conjugated protein from larger aggregates.
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Storage: Store Cy7 conjugates at high concentrations (>1 mg/ml) as recommended, as dilution can sometimes promote aggregation. Never freeze tandem conjugates like Cy7-PE or Cy7-APC. Before use, it can be beneficial to centrifuge the diluted antibody solution to pellet any aggregates.
Visualized Workflows and Logic
To further clarify the experimental and troubleshooting processes, the following diagrams illustrate key workflows.
References
Technical Support Center: Troubleshooting Low Signal in Cy7 Diacid Imaging
Welcome to the technical support center for Cy7 diacid imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low fluorescence signal in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no fluorescence signal in this compound imaging experiments?
Low signal can stem from several factors throughout the experimental workflow. The primary challenges include:
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Suboptimal Conjugation: Inefficient labeling of the target molecule with the this compound dye.
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Fluorescence Quenching: Reduction in fluorescence intensity due to dye aggregation or interactions with the local environment.[1][2]
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Photobleaching: Irreversible photo-damage to the fluorophore from excessive exposure to excitation light.[1][3]
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Incorrect Imaging Parameters: Suboptimal filter sets, laser power, or exposure times on the imaging system.[4]
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Dye Degradation: Improper storage and handling of the this compound dye, leading to loss of fluorescence.
Q2: How can I improve the conjugation efficiency of this compound to my protein of interest?
To enhance conjugation efficiency, consider the following:
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Fresh Reagents: Use fresh, high-quality EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for activating the carboxylic acid groups on the this compound. These reagents are moisture-sensitive and can lose activity over time.
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Optimal pH: Maintain the correct pH for each reaction step. The activation step with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the conjugation to primary amines on the protein should be performed at a pH of 7.2-8.5.
-
Appropriate Buffers: Avoid buffers containing primary amines (e.g., Tris) or carboxylates during the activation and conjugation steps, as they will compete with the reaction.
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Molar Ratios: Optimize the molar ratio of dye to protein. A starting point is a 10-15 fold molar excess of the dye. Too low a ratio will result in under-labeling, while too high a ratio can lead to self-quenching.
Q3: My labeled conjugate has good absorbance, but the fluorescence is weak. What could be the issue?
This scenario strongly suggests fluorescence quenching. The primary causes are:
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Self-Quenching: A high degree of labeling (DOL) can cause dye molecules on the protein surface to aggregate, leading to a decrease in the overall fluorescence signal. To mitigate this, reduce the molar excess of the dye during the conjugation reaction.
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Hydrophobic Interactions: The cyanine dye structure can be hydrophobic, leading to aggregation in aqueous solutions. Including detergents like Tween-20 in your buffers or working at lower concentrations can help prevent this.
Q4: How can I minimize photobleaching of this compound during imaging?
Cyanine dyes are susceptible to photobleaching. To reduce its impact:
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Reduce Excitation Light: Use the lowest possible laser power and exposure time that still provides a detectable signal.
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Use Antifade Reagents: Incorporate antifade reagents in your mounting medium for fixed samples.
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Appropriate Filters: Use high-quality, narrow bandpass filters specific for Cy7 to minimize bleed-through and unnecessary light exposure.
Q5: Does the pH of the imaging buffer affect this compound fluorescence?
The fluorescence intensity of Cy7 is generally stable across a broad pH range, typically from pH 4 to 10. However, extreme pH values (below 4 or above 10) can lead to dye degradation. For most biological imaging experiments, maintaining a physiological pH around 7.4 is recommended.
Quantitative Data Summary
The following tables provide key quantitative parameters for your this compound imaging experiments.
Table 1: Recommended Molar Ratios for Labeling Reaction
| Reaction Step | Reactants | Recommended Molar Ratio (Starting Point) | Notes |
| Activation | This compound : EDC : NHS | 1 : 2 : 5 | A higher excess of NHS improves the stability of the active intermediate. |
| Conjugation | Activated Dye : Protein | 5:1 to 20:1 | This ratio should be optimized to achieve the desired Degree of Labeling (DOL). Over-labeling can lead to quenching. |
Table 2: Spectral Properties of Cy7 and Related Dyes
| Dye | Excitation Maximum (nm) | Emission Maximum (nm) | Notes |
| Cy7 | ~750 | ~773 | Commonly used for in vivo imaging due to its near-infrared emission. |
| Cy7.5 | ~788 | ~808 | Offers deeper tissue penetration for in vivo imaging. |
| Alexa Fluor 750 | ~749 | ~775 | A common alternative with potentially higher photostability. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol outlines the steps for labeling a protein with this compound using EDC/NHS chemistry.
Materials:
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This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
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Activation Buffer (0.1 M MES, pH 4.7-6.0)
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Conjugation Buffer (0.1 M PBS, pH 7.2-8.5)
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Quenching Buffer (1.0 M Tris-HCl, pH 8.0)
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Protein of interest in Conjugation Buffer
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Size-exclusion chromatography column
Procedure:
-
Prepare Dye Stock Solution: Dissolve this compound in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Activate this compound:
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In a microcentrifuge tube, combine this compound with a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS in Activation Buffer.
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Incubate for 15 minutes at room temperature, protected from light.
-
-
Conjugate to Protein:
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Add the activated dye solution to your protein solution at a 10-20 fold molar excess.
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Incubate for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
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Purify Conjugate: Remove unconjugated dye and byproducts using a size-exclusion chromatography column.
Protocol 2: General In Vivo Imaging Workflow
This protocol provides a general workflow for in vivo imaging using a this compound-labeled probe.
Materials:
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This compound-labeled probe
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Animal model (e.g., nude mice)
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Sterile PBS
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In vivo imaging system with appropriate NIR filters
Procedure:
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Probe Preparation: Reconstitute the lyophilized this compound-labeled probe in sterile PBS.
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Animal Preparation: Anesthetize the animal according to your institution's approved protocols.
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Probe Administration: Inject the probe via an appropriate route (e.g., intravenous tail vein injection). A typical dosage for cyanine dyes is in the range of 0.5-5 mg/kg body weight.
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Image Acquisition:
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Place the animal in the imaging chamber.
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Acquire images at various time points post-injection to assess biodistribution and target accumulation.
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Use an appropriate excitation source (e.g., ~740 nm laser) and emission filter (e.g., >780 nm).
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Data Analysis: Analyze the fluorescence intensity in the region of interest over time.
Visualizations
Caption: Troubleshooting workflow for low signal in this compound imaging.
Caption: Pathways leading to fluorescence quenching in this compound conjugates.
References
preventing photobleaching of Cy7 diacid in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the photobleaching of Cy7 diacid in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy?
A1: this compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine family. Its key features include excitation and emission maxima in the NIR spectrum (~750 nm and ~773 nm, respectively).[1][2] This is advantageous for biological imaging because it minimizes autofluorescence from cells and tissues and allows for deeper tissue penetration of light.[2][3] The "diacid" form indicates the presence of carboxylic acid groups, which can be used for conjugation to biomolecules.[4]
Q2: What is photobleaching and why is my this compound signal fading?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This occurs when the dye is exposed to excitation light, especially at high intensities or for prolonged periods. The fading of your this compound signal is a direct result of this process. Cyanine dyes, in general, can be susceptible to photobleaching.
Q3: How can I minimize photobleaching of this compound?
A3: Minimizing photobleaching involves a multi-faceted approach:
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Optimize Imaging Parameters: Use the lowest possible laser power and the shortest exposure time that still provides a sufficient signal-to-noise ratio.
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Use Antifade Reagents: Incorporate an antifade mounting medium or a live-cell compatible antifade reagent into your experimental protocol.
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Proper Sample Preparation and Handling: Protect your samples from light at all stages of preparation and storage.
Q4: Are there specific antifade reagents recommended for this compound?
A4: While data specifically for this compound is limited, information from closely related near-infrared and cyanine dyes suggests that several commercial and homemade antifade reagents can be effective. Commercial options like ProLong™ Gold and VECTASHIELD® have been shown to be compatible with a wide range of fluorophores, including those in the far-red spectrum. Homemade antifade reagents containing n-propyl gallate or 1,4-diazabicyclo[2.2.2]octane (DABCO) are also commonly used. The optimal choice may require some empirical testing for your specific experimental conditions.
Q5: Can the chemical environment affect the photostability of this compound?
A5: Yes, the local chemical environment plays a significant role in photostability. Factors such as the presence of molecular oxygen and reactive oxygen species (ROS) can accelerate photobleaching. Antifade reagents work by scavenging these reactive species.
Troubleshooting Guides
This section provides solutions to common problems encountered during microscopy with this compound.
Problem: Weak or No Initial Signal
| Possible Cause | Suggested Solution |
| Incorrect Filter Set | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of Cy7 (Ex: ~750 nm, Em: ~773 nm). |
| Low Concentration of Labeled Molecule | Increase the concentration of your Cy7-conjugated probe. Perform a titration to find the optimal concentration. |
| Inefficient Labeling | If you are labeling a biomolecule, verify the conjugation efficiency. Use a protocol optimized for labeling with cyanine dyes. |
| Degradation of the Dye | Ensure proper storage of this compound and its conjugates, protected from light and at the recommended temperature, to prevent degradation. |
Problem: Rapid Signal Fading (Photobleaching)
| Possible Cause | Suggested Solution |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio. |
| Long Exposure Times | Use the shortest possible camera exposure time. If the signal is too weak, consider using a more sensitive detector. |
| Excessive Exposure to Light | Minimize the sample's exposure to light during setup and focusing. Use a transmitted light source for initial focusing whenever possible. |
| Absence of Antifade Reagent | Use a suitable antifade mounting medium for fixed cells or a live-cell compatible antifade reagent. |
| Incompatible Antifade Reagent | Some antifade reagents may not be optimal for all dyes. If you are still experiencing significant photobleaching, consider trying a different antifade formulation. |
Quantitative Data Summary
| Antifade Reagent | Type | Curing | Refractive Index | Compatibility Notes |
| ProLong™ Gold | Commercial | Yes (24 hours) | ~1.47 | Good for long-term storage. Compatible with a wide range of dyes. |
| VECTASHIELD® | Commercial | No (liquid) | ~1.45 | Can be imaged immediately. Good for a wide range of fluorophores, including Cy5. |
| n-Propyl Gallate (NPG) | Homemade | No | Glycerol-based | A common antioxidant used in antifade formulations. |
| DABCO | Homemade | No | Glycerol-based | Another widely used antifade agent. |
Experimental Protocols
Protocol 1: General Imaging Protocol to Minimize Photobleaching of this compound
-
Sample Preparation: Prepare your cells or tissue sample stained with this compound conjugate according to your specific protocol. Protect the sample from light throughout the process.
-
Mounting:
-
For Fixed Cells: After the final wash step, carefully remove excess buffer and add a drop of antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®) onto the sample before placing the coverslip.
-
For Live Cells: Use an imaging medium compatible with live cells and consider adding a live-cell antifade reagent if available and compatible with your experiment.
-
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter cube or laser lines for Cy7 (e.g., excitation around 750 nm and emission collection around 770-800 nm).
-
-
Focusing:
-
Start with a low light intensity.
-
If possible, use transmitted light (e.g., DIC or phase contrast) to locate the area of interest and bring it into focus. This minimizes photobleaching of your fluorescent signal.
-
-
Image Acquisition:
-
Switch to fluorescence illumination.
-
Set the excitation intensity to the lowest level that provides a detectable signal.
-
Use the shortest possible exposure time that gives you an acceptable signal-to-noise ratio.
-
For time-lapse imaging, use the longest possible interval between acquisitions to reduce the total light exposure.
-
Acquire your images.
-
-
Storage: Store your slides at 4°C in the dark.
Protocol 2: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This is a common recipe for a homemade antifade solution.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10X stock solution
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Procedure:
-
Prepare a 10% (w/v) stock solution of n-propyl gallate in DMSO or DMF. This may require gentle warming to dissolve completely.
-
In a separate container, mix 9 parts glycerol with 1 part 10X PBS.
-
Slowly add the 10% n-propyl gallate stock solution to the glycerol/PBS mixture to a final concentration of 0.1% n-propyl gallate, while stirring.
-
Store the final solution in the dark at 4°C.
Visualizations
Caption: Mechanism of photobleaching and the role of antifade reagents.
Caption: Troubleshooting workflow for weak or fading this compound signals.
Caption: Experimental workflow for microscopy of this compound-labeled samples.
References
Technical Support Center: Cy7 Diacid Aggregation and Quenching
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common issues of aggregation and fluorescence quenching encountered when working with Cy7 diacid and its conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence signal of my Cy7-labeled conjugate weak in an aqueous buffer?
A1: Weak fluorescence of Cy7 in aqueous solutions is often due to two primary factors:
-
H-Aggregation: Cyanine dyes like Cy7 have a strong tendency to self-aggregate in aqueous solutions, particularly at high concentrations. These non-fluorescent "H-aggregates" are a major cause of quenching.[1][2] The hydrophobic and planar structure of the dye promotes π-π stacking, leading to aggregation.[3]
-
Cis-trans Isomerization: The flexible polymethine chain of Cy7 can switch from its fluorescent trans form to a non-fluorescent cis form when excited by light. This process provides a non-radiative pathway for the energy to dissipate, effectively quenching the fluorescence.[1]
Q2: My Cy7 conjugate shows a blue-shifted absorption spectrum. What does this indicate?
A2: A blue-shift in the absorbance spectrum is a classic indicator of H-aggregate formation.[1] Monomeric Cy7 has a characteristic absorption maximum around 750 nm, whereas H-aggregates absorb light at shorter, higher-energy wavelengths. This spectral shift is almost always accompanied by significant fluorescence quenching.
Q3: Can my choice of buffer impact Cy7 fluorescence and aggregation?
A3: Absolutely. Buffer conditions such as pH, ionic strength, and the presence of certain salts can significantly influence dye stability and aggregation. For NHS-ester labeling reactions, a pH of 8.3-8.5 is optimal to ensure primary amines are reactive while minimizing hydrolysis of the ester. Buffers containing primary amines, like Tris or glycine, should be avoided as they compete with the labeling reaction.
Q4: How does the dye-to-protein ratio affect aggregation?
A4: A high dye-to-protein (D:P) ratio is a common cause of aggregation. Covalently attaching too many hydrophobic Cy7 molecules to a protein's surface increases its overall hydrophobicity, promoting protein-protein interactions and aggregation. It also increases the likelihood of dye-dye interactions between molecules on the same or adjacent proteins.
Q5: What are the ideal storage conditions for Cy7 conjugates to prevent aggregation?
A5: For long-term storage, Cy7-labeled antibodies should be stored at -20°C or -80°C, divided into single-use aliquots to prevent damage from repeated freeze-thaw cycles. Adding a cryoprotectant like glycerol to a final concentration of 50% can also be beneficial. For short-term storage (up to a month), 4°C is suitable.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Fluorescence Quenching due to Aggregation | Analyze the absorption spectrum. If a blue-shift is observed, aggregation is likely. Purify the sample using Size Exclusion Chromatography (SEC) to remove aggregates. |
| Inefficient Labeling | Confirm protein concentration and ensure the labeling buffer is free of primary amines (e.g., Tris, glycine). Use a fresh stock solution of the Cy7 NHS ester, as it is not stable in solution. |
| Photobleaching | Minimize exposure of the sample to light during staining and imaging. Tandem dyes containing Cy7 can be particularly susceptible to light-induced degradation. |
| Suboptimal Buffer | Empirically test different buffer systems. Substituting heavy water (D₂O) for H₂O can sometimes increase the quantum yield. |
Problem 2: Visible Precipitation After Labeling Reaction
| Potential Cause | Recommended Solution |
| High Dye-to-Protein Ratio | Reduce the molar ratio of Cy7 to your protein. Start with a 10:1 ratio and titrate down to find an optimal balance (e.g., 7:1, 5:1). |
| High Protein Concentration | Decrease the protein concentration during the labeling reaction. While concentrations of 2-10 mg/mL are often recommended for efficiency, lower concentrations may be necessary to prevent aggregation. |
| Suboptimal Buffer pH | Ensure the labeling buffer pH is between 8.3 and 8.5 for reactions with NHS esters. |
Problem 3: High Aggregate Content Detected by SEC-HPLC
| Potential Cause | Recommended Solution |
| Inefficient Removal Post-Labeling | Optimize your SEC protocol. Ensure the column is appropriate for the size of your protein and its aggregates. |
| Aggregation During Storage | Reformulate the purified conjugate in a buffer containing stabilizing excipients. Consider adding anti-aggregation agents. |
| Hydrophobic Interactions | Add non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 to the buffer to minimize protein-surface interactions. Breaking the molecular symmetry of the dye itself can also disrupt π–π stacking interactions. |
Summary of Anti-Aggregation Strategies
| Strategy | Mechanism | Typical Concentration / Condition |
| Reduce Dye:Protein Ratio | Decreases surface hydrophobicity and dye-dye interactions. | Start at 10:1 and titrate down to 5:1. |
| Optimize pH | For NHS ester labeling, maintains reactive amines while minimizing hydrolysis. | pH 8.3 - 8.5. |
| Add Surfactants | Non-ionic surfactants reduce surface-induced aggregation. | e.g., 0.05% Polysorbate 20 |
| Add Stabilizing Excipients | Arginine and trehalose can stabilize proteins in solution. | Varies by application, empirically determined. |
| Purification by SEC | Physically separates larger aggregates from the desired monomeric conjugate. | Standard protocol for protein purification. |
Visual Guides and Protocols
Mechanism of Aggregation-Induced Quenching
The following diagram illustrates how individual, fluorescent Cy7 monomers can interact to form H-aggregates, which exhibit a blue-shifted absorption spectrum and quenched (non-fluorescent) properties.
Caption: Cy7 monomers aggregate via π-π stacking, causing fluorescence quenching.
Troubleshooting Workflow for Weak Fluorescence Signal
Use this decision tree to diagnose and solve issues related to poor Cy7 signal intensity.
Caption: A workflow for troubleshooting weak Cy7 fluorescence signals.
Experimental Protocol: Antibody Labeling with Cy7 NHS Ester
This protocol provides a general guideline for labeling 1 mg of an IgG antibody with Cy7 NHS Ester, with specific steps to minimize aggregation.
1. Materials
-
Antibody: 1 mg at 2-10 mg/mL in an amine-free buffer (e.g., PBS).
-
Labeling Buffer: 1 M Sodium Bicarbonate, pH ~9.0.
-
Cy7 NHS Ester: Prepare a fresh 10 mg/mL stock solution in anhydrous DMSO.
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
2. Procedure
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer. If buffers like Tris or glycine are present, dialyze the antibody against PBS, pH 7.4.
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate buffer.
-
-
Prepare the Dye:
-
Immediately before use, dissolve the Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the volume of Cy7 stock solution needed for the desired dye-to-protein molar ratio. A starting point of a 10:1 molar excess is recommended.
-
Slowly add the calculated volume of the Cy7 stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Load the entire reaction mixture onto the equilibrated SEC column.
-
Elute the conjugate with PBS, pH 7.4.
-
The first colored band to elute is the Cy7-labeled antibody. The second, slower-moving band is the unconjugated free dye. Collect the fractions corresponding to the first band.
-
5. Characterization & Storage
-
Measure the absorbance of the purified conjugate at 280 nm and ~750 nm to determine the protein concentration and the degree of labeling (DOL).
-
Store the purified conjugate as recommended in the FAQ section.
References
best practices for storing and handling Cy7 diacid solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cy7 diacid solutions. Below you will find frequently asked questions and troubleshooting guides to assist with your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared (NIR) fluorescent dye that belongs to the cyanine dye family.[1] Its two carboxylic acid groups allow for the conjugation of two different biomolecules, making it a valuable tool for creating probes that can simultaneously target and visualize multiple cellular components or processes.[1] Its emission in the NIR spectrum minimizes tissue autofluorescence, which is advantageous for deep-tissue in vivo imaging.[1]
Q2: What is the difference between sulfonated and non-sulfonated Cy7 dyes?
The key difference lies in their water solubility.[2][3]
-
Sulfonated Cy7 dyes , such as Cy7.5 diacid(diso3), contain sulfonate (-SO3) groups that significantly increase their water solubility. This makes them ideal for labeling sensitive biomolecules in aqueous buffers without the need for organic co-solvents that could cause denaturation.
-
Non-sulfonated this compound has lower aqueous solubility and typically requires an organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to be dissolved before being added to an aqueous solution for labeling reactions.
Q3: What is the recommended solvent for dissolving this compound?
For sulfonated, water-soluble forms of this compound, sterile, high-purity water (e.g., nuclease-free or Milli-Q®) is a suitable solvent. For less soluble, non-sulfonated this compound, anhydrous DMSO or DMF is recommended for preparing a high-concentration stock solution. This stock can then be diluted into the appropriate aqueous buffers for your experiment.
Q4: How should I prepare a stock solution of this compound?
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the solid, avoiding the creation of dust.
-
Dissolve the dye in the appropriate solvent (anhydrous DMSO for non-sulfonated forms or high-purity water for sulfonated forms) to a desired concentration, for example, 10 mM.
-
Vortex the solution to ensure the dye is completely dissolved.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
For immediate use, the stock solution can be diluted into the experimental buffer.
Q5: What are the best practices for storing this compound stock solutions?
To maximize the stability of your this compound stock solutions, adhere to the following guidelines:
-
Temperature: Store stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
-
Light Protection: Always protect the stock solution from light by storing it in a dark container, such as an amber vial, and in a light-protected box in the freezer. When handling the dye, minimize its exposure to ambient light.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon preparation.
Q6: How does pH affect the stability and fluorescence of this compound?
The fluorescence intensity of Cy7 is generally stable over a broad pH range, typically between 3 and 10. However, it is best to avoid extreme pH values, as they can promote hydrolysis or other forms of chemical degradation. For most biological applications, maintaining a pH between 7.2 and 7.6 is recommended.
Data Presentation
Table 1: Storage Recommendations for this compound Solutions
| Storage Duration | Temperature | Protection | Additional Notes |
| Short-term (up to 1 month) | -20°C | Protect from light | Aliquot to avoid freeze-thaw cycles |
| Long-term (up to 6 months) | -80°C | Protect from light | Aliquot to avoid freeze-thaw cycles |
| Transportation | Ambient Temperature (up to 3 weeks) | Protect from light | Desiccate |
Table 2: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~750 nm |
| Emission Maximum (λem) | ~773 nm |
| Molar Extinction Coefficient (ε) | ~199,000 L⋅mol⁻¹⋅cm⁻¹ |
Experimental Protocols & Workflows
Below is a generalized workflow for handling this compound from receipt to experimental use.
Troubleshooting Guide
Problem: I am observing a low or no fluorescence signal.
-
Possible Cause 1: Dye Degradation.
-
Solution: Prepare a fresh stock solution from the solid powder. Ensure that your storage conditions are optimal (protection from light, appropriate temperature, and proper aliquoting to avoid freeze-thaw cycles).
-
-
Possible Cause 2: Aggregation of the dye.
-
Solution: Dilute the stock solution to the working concentration. You can also briefly sonicate the solution to help break up aggregates. For persistent aggregation issues, consider adding a non-ionic detergent like Tween-20, if it is compatible with your experiment.
-
-
Possible Cause 3: Incorrect instrument settings.
-
Solution: Verify that the excitation and emission wavelengths on your imaging system are appropriate for Cy7, which has excitation/emission maxima around 750/773 nm.
-
Problem: A precipitate has formed in my stock solution.
-
Possible Cause 1: Low solubility at storage temperature.
-
Solution: If the dye is dissolved in an aqueous buffer, ensure it is fully dissolved at room temperature before freezing. If you are using DMSO, make sure it is anhydrous, as the presence of water can cause some dyes to precipitate when frozen.
-
-
Possible Cause 2: The solution is supersaturated.
-
Solution: Try preparing a new stock solution at a slightly lower concentration.
-
Problem: The fluorescence intensity is decreasing rapidly during imaging.
-
Possible Cause: Photobleaching.
-
Solution: Minimize the exposure of your sample to the excitation light by reducing the exposure time or the intensity of the light source. You can also consider adding an antioxidant, such as Trolox or ascorbic acid, to your imaging buffer to help reduce photobleaching.
-
Problem: My experimental results are inconsistent.
-
Possible Cause: Repeated freeze-thaw cycles.
-
Solution: Aliquoting your stock solution into single-use volumes is crucial to avoid the degradation that can be caused by repeated freezing and thawing. Always use a fresh aliquot for each experiment.
-
Below is a decision tree to help guide you through troubleshooting common issues with this compound solutions.
References
Technical Support Center: Purification of Cy7 Diacid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Cy7 diacid conjugates from unreacted dye.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound conjugates from unreacted dye?
A1: The most effective methods for removing unconjugated this compound leverage the significant size difference between the labeled macromolecule (e.g., antibody, protein) and the small, unreacted dye. Key techniques include:
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Size Exclusion Chromatography (SEC) / Gel Filtration : This technique separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, such as the Cy7 conjugate, elute first, while smaller molecules like the free dye are retained longer and elute later.[1][][3]
-
Tangential Flow Filtration (TFF) / Diafiltration : This method utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger conjugate from the smaller free dye.[1] The conjugate is retained, while the unreacted dye passes through the membrane.
-
Specialized Dye Removal Columns : These are commercially available spin columns or cartridges containing a resin specifically designed to bind and remove excess fluorescent dyes from labeling reactions.[4]
-
Reverse Phase Chromatography (RPC) : A high-resolution technique that separates molecules based on their hydrophobicity. It is particularly effective for purifying labeled peptides and nucleic acids.
-
Ion-Exchange Chromatography (IEX) : This method separates molecules based on their net charge. It can be effective if the charge of the conjugate is significantly different from that of the free dye.
Q2: How do I choose the best purification method for my specific application?
A2: The optimal purification method depends on several factors, including the size of your labeled molecule, the sample volume, the required purity, and the available equipment. The decision tree below can guide your selection process.
Q3: How can I monitor the effectiveness of the purification process?
A3: The success of the purification can be monitored in several ways:
-
Visual Inspection : During column chromatography, the colored conjugate and the free dye will often separate into two distinct bands. The labeled conjugate is typically in the first colored fraction to elute.
-
Spectrophotometry : Measure the absorbance of the collected fractions at both the protein's maximum absorbance (around 280 nm) and the dye's maximum absorbance (around 750 nm for Cy7). A high ratio of dye absorbance to protein absorbance in later fractions indicates the presence of free dye.
-
Thin-Layer Chromatography (TLC) : TLC can be used to quickly check for the presence of free dye in the purified fractions. The conjugated protein will have a different retention factor (Rf) than the free dye.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugates.
Issue 1: Low Recovery of the Conjugate
| Possible Cause | Suggested Solution |
| Nonspecific Adsorption | The conjugate may be sticking to the chromatography resin, membrane, or tubing. To mitigate this, consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the elution buffer. Also, ensure the buffer pH is not close to the isoelectric point of your protein. For TFF, select a membrane material with low protein binding properties (e.g., modified polyethersulfone). |
| Incorrect MWCO Membrane (TFF) | If the Molecular Weight Cut-Off (MWCO) of the membrane is too large, the conjugate can pass through with the permeate, leading to significant loss. Select a smaller MWCO membrane and perform a small-scale test to confirm protein retention before processing the entire batch. |
| Protein Precipitation | Over-labeling with the hydrophobic Cy7 dye can lead to aggregation and precipitation of the conjugate. To prevent this, optimize the dye-to-protein molar ratio during the conjugation reaction. |
Issue 2: Incomplete Removal of Unreacted Cy7 Dye
| Possible Cause | Suggested Solution |
| Column Overloading (SEC) | Applying too much sample volume to the SEC column can lead to poor separation. For high-resolution separation, the sample volume should be 1-2% of the total column volume. |
| Suboptimal Flow Rate (SEC) | A flow rate that is too high can prevent effective separation. Reduce the flow rate to allow for proper diffusion of the molecules into and out of the resin pores. |
| Incorrect MWCO Membrane (TFF) | If the MWCO of the membrane is too small, it can retain the free dye along with the conjugate. The MWCO should be at least 3-5 times smaller than the molecular weight of the conjugate but significantly larger than the dye (~1 kDa). |
| Membrane Fouling (TFF) | A gel layer can form on the membrane surface, impeding the flow of small molecules. Optimize the tangential flow rate and transmembrane pressure to minimize fouling. |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (SEC)
This protocol provides a general procedure for purifying Cy7-labeled proteins using a Sephadex G-25 resin.
Materials:
-
Sephadex G-25 resin
-
Chromatography column
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collection tubes
Procedure:
-
Prepare the Column: Swell the Sephadex G-25 resin in the elution buffer according to the manufacturer's instructions. Pour the slurry into the column and allow it to pack under gravity.
-
Equilibrate: Wash the packed column with at least 3-5 column volumes of elution buffer.
-
Load Sample: Allow the buffer to drain to the top of the resin bed. Carefully load the reaction mixture containing the conjugate and free dye onto the top of the resin.
-
Elute: Begin elution with the elution buffer and collect fractions. The larger Cy7 conjugate will elute first, followed by the smaller, unreacted Cy7 dye.
-
Monitor: Monitor the fractions by measuring the absorbance at 280 nm (for protein) and ~750 nm (for Cy7). Pool the fractions containing the purified conjugate.
Protocol 2: Purification using Tangential Flow Filtration (TFF)
This protocol outlines the general steps for purifying a Cy7 conjugate using TFF.
Materials:
-
TFF system with appropriate membrane (e.g., 30 kDa or 50 kDa MWCO for an antibody)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Setup: Install the TFF filter and flush the system with purified water and then with diafiltration buffer as per the manufacturer's protocol.
-
Concentration (Optional): If the sample volume is large, concentrate it to a more manageable volume by running the TFF system without adding new buffer.
-
Diafiltration: Begin the diafiltration process by adding fresh diafiltration buffer to the sample reservoir at the same rate that filtrate is being removed. This maintains a constant volume.
-
Buffer Exchange: Continue this process for 5-7 diavolumes (one diavolume is equal to the volume of the sample in the reservoir) to ensure the removal of over 99% of the small molecule impurities.
-
Final Concentration: Once diafiltration is complete, stop adding buffer and concentrate the sample to the desired final volume.
-
Recovery: Recover the purified and concentrated conjugate from the system.
References
Validation & Comparative
A Head-to-Head Comparison: Cy7 Diacid vs. ICG for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorophores for in vivo imaging, the choice between Cy7 diacid and the clinically established Indocyanine Green (ICG) is a critical one. This guide provides an objective, data-driven comparison of their performance characteristics, supported by experimental data and detailed methodologies to inform your selection process.
Both this compound and ICG operate within the advantageous NIR window (700-900 nm), a spectral region that minimizes tissue autofluorescence and allows for deeper tissue penetration of light.[1][2] However, differences in their molecular structure lead to distinct physicochemical and pharmacokinetic properties, ultimately influencing their in vivo imaging performance.
At a Glance: Key Performance Indicators
| Property | This compound | Indocyanine Green (ICG) | Reference |
| Molecular Weight | ~870 g/mol (Varies with counter-ion) | 774.96 g/mol | [1] |
| Excitation Max (λex) | ~750 nm | ~780-805 nm (Solvent dependent) | [1] |
| Emission Max (λem) | ~773 nm | ~810-830 nm (Solvent dependent) | [1] |
| Quantum Yield | Higher than ICG, particularly in aqueous solutions. | Lower than Cy7 derivatives. | |
| Solubility | High in aqueous solutions due to sulfonic acid groups. | Soluble in water and methanol. | |
| Primary Elimination Route | Expected to be primarily renal. | Almost exclusively hepatic. | |
| In Vivo Tolerance | Expected to be high due to increased hydrophilicity. | Generally well-tolerated, but less so than more hydrophilic cyanine derivatives. |
Delving Deeper: A Head-to-Head Comparison
Photophysical Properties
The superior quantum yield of this compound, particularly in aqueous environments, is a significant advantage, translating to a potentially brighter signal for more sensitive in vivo imaging applications. The presence of two sulfonic acid groups in this compound enhances its hydrophilicity, which can lead to improved optical stability and a slight enhancement in quantum yield compared to non-sulfonated cyanine dyes.
Pharmacokinetics and Biodistribution
The chemical structure of these dyes directly dictates their behavior in biological systems. ICG is known to bind tightly to plasma proteins and is almost exclusively cleared by the liver. In contrast, the increased hydrophilicity of sulfonated cyanine dyes like this compound is expected to shift the primary elimination pathway from hepatic to renal clearance. This was demonstrated in a study comparing ICG with a more hydrophilic ICG derivative, which showed a significant shift towards renal clearance. This difference in elimination can be advantageous in reducing background signal from the liver in certain imaging applications.
Photostability
While cyanine dyes, in general, are susceptible to photobleaching, the relative photostability of this compound and ICG under in vivo conditions requires more direct comparative studies. However, it is known that the presence of oxygen is a key driver of photobleaching for cyanine dyes.
Experimental Protocols
General In Vivo Imaging Protocol
This protocol provides a general framework for comparing the in vivo imaging performance of this compound and ICG in a tumor-bearing mouse model.
1. Animal Model:
-
Nude mice (e.g., BALB/c nude, 6-8 weeks old) are commonly used for tumor xenograft studies.
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House animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
2. Dye Preparation and Administration:
-
This compound: Dissolve in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
ICG: Dissolve in sterile water for injection to the desired concentration.
-
Administration: A typical dosage for in vivo imaging with cyanine dyes is in the range of 0.5-5 mg/kg body weight. Administer via intravenous (IV) injection through the tail vein. The injection volume is typically 100-200 µL.
3. In Vivo Imaging:
-
Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Imaging System: Use a small animal in vivo imaging system equipped with appropriate excitation and emission filters for both this compound and ICG.
-
This compound: Excitation ~750 nm, Emission ~780 nm.
-
ICG: Excitation ~780 nm, Emission ~830 nm.
-
-
Image Acquisition: Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to assess biodistribution and clearance.
4. Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and major organs (liver, kidneys).
-
Calculate the tumor-to-background ratio (TBR) to evaluate the imaging contrast.
Workflow for In Vivo Imaging
References
A Comparative Guide to Near-Infrared Dyes: Cy7 Diacid vs. Alexa Fluor 790 and IRDye 800CW
For researchers, scientists, and drug development professionals engaged in near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide presents an objective comparison of three widely used NIR dyes: Cy7 diacid, Alexa Fluor 790, and IRDye 800CW. The comparison is based on their photophysical properties, performance characteristics, and supporting experimental data to facilitate an informed decision for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.
Quantitative Comparison of Dye Performance
The performance of a fluorescent dye is primarily assessed by its brightness, which is the product of its molar extinction coefficient and quantum yield, as well as its photostability. The following table summarizes the key quantitative data for this compound, Alexa Fluor 790, and IRDye 800CW.
| Feature | This compound | Alexa Fluor 790 | IRDye 800CW |
| Excitation Maximum (nm) | ~750[1] | ~782 - 784[1][2][3][4] | ~774 |
| Emission Maximum (nm) | ~773 - 776 | ~805 - 814 | ~789 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~199,000 - 250,000 | ~260,000 - 270,000 | ~240,000 |
| Fluorescence Quantum Yield (Φf) | ~0.3 | Not publicly disclosed, estimated ~0.12 | ~0.09 - 0.12 |
| Relative Photostability | Lower | Higher | High |
| Tendency for Aggregation | Higher | Lower | Lower |
Note: The exact spectral characteristics can vary depending on the solvent and conjugation partner.
Performance Overview and Recommendations
This compound: As a member of the cyanine dye family, Cy7 is a widely used NIR fluorophore. However, it exhibits lower photostability and a higher tendency for aggregation compared to Alexa Fluor 790 and IRDye 800CW. Dye aggregation can lead to fluorescence quenching, which diminishes the signal and can negatively impact the linearity and dynamic range of measurements. The diacid form improves water solubility compared to the non-sulfonated parent dye.
Alexa Fluor 790: This dye is part of the Alexa Fluor family, known for exceptional brightness and photostability. Studies have consistently shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts. The proprietary chemical modifications in the Alexa Fluor series are designed to enhance their performance in biological applications, often resulting in brighter and more stable conjugates.
IRDye 800CW: This dye is specifically designed for applications requiring high signal-to-noise ratios, such as Western blotting and in vivo imaging. It has high water solubility and salt tolerance, making it a robust choice for labeling proteins and antibodies in various buffers. IRDye 800CW is known for its excellent brightness and photostability.
For applications demanding high quantitative accuracy, prolonged imaging, or high labeling densities, Alexa Fluor 790 and IRDye 800CW are generally superior choices due to their enhanced photostability and reduced tendency for aggregation-induced quenching.
Experimental Protocols
Accurate comparison of these dyes requires standardized experimental protocols. Below are detailed methodologies for assessing key performance indicators.
Protocol 1: Determination of Fluorescence Linearity and Dynamic Range
Objective: To determine the linear relationship between dye concentration and fluorescence intensity.
Materials:
-
This compound, Alexa Fluor 790, and IRDye 800CW stock solutions of known concentration
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader with NIR detection capabilities
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of each NIR dye in the chosen solvent (e.g., DMSO or water).
-
Serial Dilutions: Perform a series of dilutions of the stock solution in PBS to create a range of concentrations.
-
Plate Loading: Pipette a fixed volume of each dilution into triplicate wells of the 96-well microplate. Include wells with solvent only to serve as a blank control.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using the microplate reader. Ensure the excitation and emission wavelengths are set appropriately for each dye.
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of each dye concentration.
-
Plot the background-subtracted fluorescence intensity as a function of dye concentration.
-
Perform a linear regression analysis on the data points that fall on a straight line to determine the linear range.
-
Protocol 2: Comparative Photostability Analysis
Objective: To quantify and compare the photobleaching rates of the three NIR dyes under controlled laser illumination.
Materials:
-
Solutions of this compound, Alexa Fluor 790, and IRDye 800CW at identical concentrations (e.g., 1 µM) in PBS.
-
Confocal laser scanning microscope with a suitable NIR laser (e.g., 785 nm) and a sensitive detector for NIR emission.
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: Prepare a slide for each dye solution.
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Set the laser power and detector gain to levels that provide a good signal without saturation.
-
Acquire a time-lapse series of images of the same field of view, continuously exposing the sample to the excitation laser.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in the images at each time point.
-
Normalize the intensity values to the initial intensity (at time zero).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is indicative of the photobleaching rate.
-
Visualizations
Experimental Workflow for Dye Comparison
Caption: Workflow for comparing the performance of fluorescent dyes.
Decision-Making for NIR Dye Selection
Caption: Logical steps for selecting an appropriate NIR dye.
References
A Comparative Guide to the Photostability of Cy7 Diacid and Other Near-Infrared (NIR) Dyes
For researchers, scientists, and drug development professionals working in near-infrared (NIR) fluorescence imaging, the choice of a photostable fluorophore is critical for acquiring reliable and reproducible data. This guide provides an objective comparison of the photostability of Cy7 diacid, a commonly used heptamethine cyanine dye, with two other commercially available NIR dyes: Alexa Fluor 790 and IRDye 800CW. This comparison is supported by a summary of available data and a detailed experimental protocol for assessing photostability.
The utility of NIR fluorophores for in vivo imaging stems from their emission wavelengths falling within the "NIR window" (700-900 nm), where biological tissues exhibit minimal light absorption and scattering.[1] This allows for deeper tissue penetration and higher signal-to-noise ratios.[1] However, a significant drawback of many organic NIR dyes is their susceptibility to photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light.[2] This can lead to a diminished fluorescence signal, thereby limiting the duration of imaging experiments and impacting the quantitative accuracy of the results.[2]
Quantitative Comparison of NIR Dye Photostability
The following table summarizes the available qualitative and quantitative information on the photostability and spectral properties of these dyes. It is important to note that photostability can be influenced by various factors, including the chemical environment (e.g., solvent, pH), the intensity and wavelength of the excitation light, and the presence of oxidizing or reducing agents.
| Feature | This compound (or similar) | Alexa Fluor 790 | IRDye 800CW |
| Dye Type | Heptamethine Cyanine | Sulfonated Rhodamine Derivative | Cyanine |
| Excitation Max (nm) | ~750 | ~782 | ~774 |
| Emission Max (nm) | ~776 | ~805 | ~789 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~250,000 | ~260,000 | ~240,000 |
| Fluorescence Quantum Yield | ~0.3 | Not specified | ~0.09 - 0.12 (in PBS) |
| Relative Photostability | Lower | Higher | High |
Note: The quantum yield for "Cyanine7 dicarboxylic acid" is listed as a proxy for this compound. Fluorescence quantum yield is a measure of the efficiency of fluorescence emission, not a direct measure of photostability. However, a higher quantum yield can sometimes correlate with greater stability. The relative photostability is based on general observations from multiple sources.
Experimental Protocol for Measuring NIR Dye Photostability
To enable researchers to perform their own comparative analysis, a detailed protocol for measuring the photostability of NIR dyes in solution is provided below. This protocol is based on established methods for quantifying photobleaching.
Objective: To determine and compare the rate of photobleaching of different NIR dyes in a specified solvent under controlled illumination.
Materials:
-
NIR dyes of interest (e.g., this compound, Alexa Fluor 790, IRDye 800CW)
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
Spectrofluorometer with a temperature-controlled sample holder and time-scan capabilities
-
Stable light source for excitation (e.g., xenon arc lamp, laser diode)
-
Monochromator or bandpass filter to select the excitation wavelength
-
Quartz cuvettes (1 cm path length)
-
Magnetic stirrer and stir bars (optional, for solution homogeneity)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each NIR dye in the chosen solvent.
-
From the stock solutions, prepare working solutions of each dye at a concentration that yields an absorbance of approximately 0.1 at the dye's absorption maximum (λmax). This low concentration helps to avoid inner filter effects.
-
-
Instrumentation Setup:
-
Turn on the spectrofluorometer and allow the light source to stabilize for at least 30 minutes.
-
Set the excitation wavelength to the λmax of the dye being tested.
-
Set the emission wavelength to the emission maximum (λem) of the dye.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
Set the spectrofluorometer to time-scan mode to record fluorescence intensity over time.
-
-
Photobleaching Measurement:
-
Place the cuvette containing the working solution of the first dye into the sample holder of the spectrofluorometer.
-
Record the initial fluorescence intensity (F₀) at time t=0.
-
Continuously illuminate the sample with the excitation light and record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant decrease in fluorescence (e.g., 30-60 minutes).
-
Repeat the measurement for each of the other NIR dyes under identical experimental conditions.
-
As a control, measure the fluorescence of a sample kept in the dark for the same duration to account for any chemical degradation independent of light exposure.
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point (F(t)) to the initial intensity (F₀).
-
Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time for each dye.
-
The rate of photobleaching can be quantified by determining the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Alternatively, the photobleaching quantum yield (Φp), which is the probability of a dye molecule being photobleached upon absorbing a photon, can be calculated if the photon flux of the excitation source is known.
Visualizations
To further clarify the experimental process and the underlying photochemical principles, the following diagrams are provided.
References
Sulfonated vs. Non-Sulfonated Cy7 Dimes: A Comparative Guide for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence protein labeling, the choice of dye is a critical determinant of experimental success. This guide provides an objective comparison of sulfonated and non-sulfonated Cy7 dyes, offering a comprehensive overview of their performance supported by experimental data and detailed methodologies.
The primary distinction between sulfonated and non-sulfonated Cy7 dyes lies in the presence of sulfonic acid groups in the molecular structure of the former. This fundamental difference imparts distinct physicochemical properties that significantly influence their application in protein labeling, affecting everything from solubility and handling to the brightness and stability of the final conjugate.
Key Performance Characteristics: A Head-to-Head Comparison
The addition of sulfonate groups to the cyanine backbone dramatically increases the hydrophilicity of the dye. This enhancement in water solubility is a key advantage of sulfonated Cy7 dyes, as it simplifies labeling procedures and can lead to improved performance of the labeled protein.[1][2][3] Non-sulfonated Cy7, being more hydrophobic, often requires the use of organic co-solvents like DMSO or DMF to ensure dissolution in aqueous buffers commonly used for protein labeling.[1][]
This difference in solubility has a cascading effect on several other performance metrics, as summarized in the table below.
| Performance Metric | Sulfonated Cy7 | Non-Sulfonated Cy7 | Justification |
| Water Solubility | High | Low | The negatively charged sulfonate groups on the sulfonated Cy7 molecule interact favorably with water, rendering it highly soluble in aqueous solutions. Non-sulfonated Cy7 lacks these hydrophilic groups and is therefore poorly soluble in water. |
| Requirement for Organic Co-solvent | No | Yes (typically DMSO or DMF) | Due to its high water solubility, sulfonated Cy7 can be directly dissolved in aqueous reaction buffers. Non-sulfonated Cy7 requires an organic co-solvent to be solubilized before addition to the aqueous protein solution. |
| Aggregation | Low | Prone to aggregation | The electrostatic repulsion between the negatively charged sulfonate groups helps to prevent dye-dye aggregation in aqueous environments. The hydrophobic nature of non-sulfonated Cy7 can lead to aggregation, which can quench fluorescence and lead to non-specific binding. |
| Photostability | Generally Higher | Generally Lower | Sulfonation has been shown to improve the photostability of cyanine dyes. While direct quantitative comparisons for Cy7 are limited, this trend is generally accepted for cyanine dyes. |
| Quantum Yield | Slightly Improved | Baseline | The addition of sulfonic acid groups can slightly improve the quantum yield of cyanine dyes, leading to brighter fluorescence. |
| Non-Specific Binding | Lower | Potentially Higher | Reduced aggregation and increased hydrophilicity of sulfonated Cy7 conjugates typically result in lower non-specific binding to cells and other biological molecules, leading to a better signal-to-noise ratio in imaging applications. |
| Spectral Properties | Nearly Identical | Nearly Identical | The core chromophore responsible for the spectral properties (excitation and emission wavelengths) is the same in both molecules, resulting in nearly identical spectral characteristics. |
Experimental Data Summary
| Parameter | Sulfonated Cy7 | Non-Sulfonated Cy7 |
| Typical Excitation Maximum (nm) | ~750 | ~747-750 |
| Typical Emission Maximum (nm) | ~773-776 | ~776 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~240,600 | ~250,000 |
| Quantum Yield | ~0.24 | Varies, generally slightly lower than sulfonated version |
Experimental Protocols
The following are generalized protocols for labeling proteins with sulfonated and non-sulfonated Cy7 NHS esters. The optimal conditions may vary depending on the specific protein and dye being used.
Protocol 1: Labeling with Sulfonated Cy7 NHS Ester
This protocol takes advantage of the high water solubility of sulfonated Cy7, simplifying the workflow.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Sulfonated Cy7 NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF (for preparing dye stock solution, though direct dissolution in buffer is often possible)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts.
-
Dye Preparation: Prepare a stock solution of the sulfonated Cy7 NHS ester in anhydrous DMSO or directly in the reaction buffer.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the Cy7 NHS ester solution. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~750 nm.
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
Protocol 2: Labeling with Non-Sulfonated Cy7 NHS Ester
This protocol requires the use of an organic co-solvent to dissolve the hydrophobic dye.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Non-sulfonated Cy7 NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines and ammonium salts.
-
Dye Preparation: Prepare a stock solution of the non-sulfonated Cy7 NHS ester in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the desired volume of the Cy7 NHS ester stock solution. The final concentration of the organic co-solvent should be kept as low as possible (ideally <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~750 nm.
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
Visualizing the Workflow
The choice between sulfonated and non-sulfonated Cy7 dyes impacts the experimental workflow, primarily in the dye preparation and labeling steps.
Caption: Comparative workflows for protein labeling.
Signaling Pathway and Logical Relationships
The fundamental difference in chemical structure dictates the divergent properties and applications of these dyes.
Caption: Impact of sulfonation on Cy7 dye properties.
Conclusion and Recommendations
The choice between sulfonated and non-sulfonated Cy7 dyes should be guided by the specific requirements of the experiment and the nature of the protein being labeled.
Sulfonated Cy7 dyes are generally recommended for:
-
Sensitive proteins: For proteins that are sensitive to organic solvents, the ability to perform the labeling reaction in a completely aqueous environment is a significant advantage.
-
Applications requiring high signal-to-noise: The reduced aggregation and non-specific binding of sulfonated Cy7 conjugates lead to clearer images with lower background fluorescence.
-
Simplified and reproducible workflows: The direct dissolution in aqueous buffers simplifies the protocol and can lead to more consistent results.
Non-sulfonated Cy7 dyes may be considered when:
-
The protein is robust and tolerant to organic co-solvents.
-
Cost is a primary concern , as non-sulfonated dyes can sometimes be more economical.
Ultimately, for researchers prioritizing the integrity of their protein conjugates and the quality of their downstream imaging data, sulfonated Cy7 dyes offer significant advantages that often outweigh potential cost differences. Their enhanced water solubility, reduced aggregation, and more straightforward labeling protocol make them a more reliable and robust choice for a wide range of protein labeling applications in research and drug development.
References
A Head-to-Head Comparison of Cy7 Diacid and Cy5 for Deep-Tissue Imaging
For researchers, scientists, and drug development professionals, the choice of near-infrared (NIR) fluorophore is a critical decision that directly impacts the quality and reliability of deep-tissue imaging data. This guide provides an objective, data-driven comparison of two widely used cyanine dyes, Cy7 diacid and Cy5, to inform the selection of the optimal probe for your in vivo imaging needs.
In the realm of deep-tissue fluorescence imaging, the ideal contrast agent should exhibit high brightness, exceptional photostability, and optimal tissue penetration. Both this compound and Cy5 have emerged as popular choices, each with a distinct set of properties that make them suitable for specific applications. This guide will delve into a head-to-head comparison of their performance characteristics, supported by experimental data and detailed protocols.
Performance Characteristics at a Glance
The selection of a fluorescent dye is fundamentally guided by its photophysical properties. A summary of the key performance indicators for this compound and Cy5 is presented below. It is important to note that these values can vary depending on the solvent, pH, and conjugation state of the dye.
| Property | This compound | Cy5 | Key Advantage for Deep-Tissue Imaging |
| Excitation Maximum (λex) | ~750 - 756 nm[1] | ~649 nm[2][3] | This compound : Deeper tissue penetration and reduced autofluorescence in the NIR window.[1][4] |
| Emission Maximum (λem) | ~773 - 779 nm | ~667 - 671 nm | This compound : Emission further into the NIR spectrum minimizes interference from endogenous fluorophores. |
| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | Comparable : Both dyes exhibit high molar extinction coefficients, indicating efficient light absorption. |
| Quantum Yield (Φ) | ~0.1 - 0.3 | ~0.2 - 0.27 | Comparable : Both dyes demonstrate moderate quantum yields. The local environment can significantly influence this value. |
| Photostability | Moderate to low | Higher than Cy7 | Cy5 : Greater resistance to photobleaching, which is advantageous for long-term imaging studies. |
| Water Solubility | High (sulfonated) | Moderate to low (unmodified), High (sulfonated) | This compound : The presence of two sulfonic acid groups enhances water solubility, reducing aggregation and the need for organic co-solvents. |
In-Depth Analysis for Deep-Tissue Imaging
The Near-Infrared Advantage of this compound
For deep-tissue imaging, the primary advantage of this compound lies in its spectral properties. Operating in the near-infrared (NIR) window (700-900 nm), Cy7 fluorophores benefit from reduced light scattering and minimal absorption by endogenous molecules like hemoglobin and water. This translates to deeper tissue penetration and a significantly higher signal-to-background ratio, which is crucial for visualizing targets located deep within a living organism. Studies have shown that for large tumors or structures deep within an animal, Cy7 provides superior labeling and visualization compared to fluorochromes that emit at shorter wavelengths.
Photostability Considerations
A critical trade-off for the advantageous spectral properties of Cy7 is its comparatively lower photostability. Cyanine dyes, in general, are susceptible to photobleaching, and this effect is more pronounced with the longer polymethine chain of Cy7. In experiments requiring prolonged or intense light exposure, Cy5 may be the more robust choice. However, careful experimental design, such as minimizing exposure times and using appropriate imaging parameters, can mitigate the effects of photobleaching with Cy7.
Experimental Protocols
To ensure reproducible and reliable results, standardized experimental protocols are essential. The following sections provide detailed methodologies for the preparation, administration, and imaging of this compound and Cy5-labeled probes in a murine model.
Preparation of Dye for In Vivo Injection
Proper preparation of the fluorescent dye is critical to prevent aggregation and ensure biocompatibility.
-
Reconstitution :
-
This compound : Due to its high water solubility, this compound can be directly dissolved in a sterile, biocompatible buffer such as phosphate-buffered saline (PBS).
-
Cy5 : Unmodified Cy5 has lower aqueous solubility and may require initial dissolution in a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before further dilution in an aqueous buffer. Ensure the final concentration of the organic solvent is minimal to avoid toxicity. Sulfonated versions of Cy5 offer improved water solubility.
-
-
Concentration : The optimal dose should be determined empirically for each specific application, but a typical dosage for in vivo imaging with cyanine dyes ranges from 0.5 to 5 mg/kg body weight.
In Vivo Deep-Tissue Imaging in a Mouse Model
This protocol outlines the general steps for performing in vivo fluorescence imaging.
-
Animal Preparation :
-
Use appropriate mouse models for your study (e.g., nude mice for xenograft tumor models).
-
To reduce autofluorescence from their diet, switch mice to an alfalfa-free diet for at least one to two weeks prior to imaging.
-
For optimal signal detection, remove fur from the imaging area 24 hours prior to imaging using a depilatory cream or electric clippers.
-
Anesthetize the mouse using a suitable method, such as isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
-
Probe Administration :
-
The most common route for systemic delivery is intravenous (IV) injection via the tail vein.
-
The typical injection volume for a mouse is 100-200 µL.
-
-
In Vivo Imaging :
-
Place the anesthetized mouse in the imaging chamber of a small animal in vivo imaging system.
-
Acquire a baseline image before injecting the fluorescent probe to assess background autofluorescence.
-
Set the appropriate excitation and emission filters for the chosen dye:
-
Cy7 : Excitation ~700-770 nm, Emission >790 nm.
-
Cy5 : Excitation ~633-647 nm, Emission ~660-670 nm.
-
-
Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h) to determine the optimal imaging window for target accumulation and background clearance.
-
-
Ex Vivo Analysis (Optional) :
-
At the end of the in vivo imaging study, euthanize the animal and dissect the organs of interest.
-
Image the harvested organs using the same imaging parameters to confirm the biodistribution of the fluorescent probe.
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the key differences between this compound and Cy5, the following diagrams are provided.
References
Mastering Bioconjugation: A Guide to Determining the Degree of Labeling for Cy7 Diacid Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of fluorescently labeled molecules is paramount. The degree of labeling (DOL), representing the average number of dye molecules conjugated to a single biomolecule, is a critical quality attribute that governs the performance of fluorescent probes in a multitude of applications, from in vitro assays to in vivo imaging. An optimal DOL ensures a strong signal without inducing fluorescence quenching or compromising the biological activity of the conjugated molecule.[1][2]
This guide provides a comprehensive comparison of methods for determining the DOL of Cy7 diacid conjugates, a widely used near-infrared (NIR) fluorescent dye. We will delve into the ubiquitous spectrophotometric method, present a detailed experimental protocol, and compare the photophysical properties of this compound with common alternatives.
Determining the Degree of Labeling: The Spectrophotometric Method
The most common and accessible method for determining the DOL of fluorescently labeled proteins is UV-Vis spectrophotometry.[3] This technique is based on the Beer-Lambert law, which correlates absorbance with the concentration of an absorbing species.[3][4] By measuring the absorbance of the purified conjugate at two specific wavelengths—one at the protein's maximum absorbance (typically 280 nm) and the other at the dye's maximum absorbance (around 750 nm for Cy7)—the concentrations of both the protein and the dye can be calculated, allowing for the determination of the DOL.
A crucial step in this process is the correction for the dye's absorbance at 280 nm, as cyanine dyes also absorb light at this wavelength. Failure to account for this will result in an overestimation of the protein concentration and consequently, an inaccurate DOL value. Furthermore, it is imperative to remove all unconjugated dye from the conjugate solution prior to measurement, typically through size-exclusion chromatography or dialysis, as its presence will lead to an overestimation of the DOL.
The ideal DOL range for antibody conjugates typically falls between 2 and 10. However, the optimal ratio is dependent on the specific dye and protein and should be determined empirically through small-scale labeling experiments.
Comparative Analysis of NIR Dyes
The selection of a fluorescent dye is a critical decision that can significantly impact the sensitivity and accuracy of an experiment. Besides Cy7, other NIR dyes such as IRDye® 800CW and Alexa Fluor™ 790 are commonly used for bioconjugation. The choice of dye often depends on factors like brightness, photostability, and water solubility.
| Feature | This compound | IRDye® 800CW | Alexa Fluor™ 790 |
| Excitation Max (nm) | ~750 | ~774 | ~782 |
| Emission Max (nm) | ~773 | ~789 | ~804 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~240,000 | ~260,000 |
| Quantum Yield | ~0.28 | ~0.08 | ~0.05 |
| Key Advantages | Good photostability | High water solubility | High brightness and photostability |
Experimental Protocol: Determining the DOL of a Cy7-Antibody Conjugate
This protocol outlines the steps to determine the DOL of an antibody labeled with this compound using a spectrophotometer.
Materials:
-
Purified Cy7-antibody conjugate in a suitable buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes with a 1 cm path length
-
Buffer used for dissolving the conjugate (for blank measurement)
Procedure:
-
Purification of the Conjugate: Ensure that all unconjugated Cy7 dye has been removed from the conjugate. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against the storage buffer.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with the buffer used to dissolve the conjugate and use this to zero the spectrophotometer at both 280 nm and 750 nm.
-
Sample Measurement:
-
Measure the absorbance of the purified Cy7-antibody conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of Cy7, which is typically around 750 nm (Aₘₐₓ).
-
If the absorbance reading at Aₘₐₓ is above 2.0, dilute the sample with a known volume of buffer to bring the absorbance into the linear range of the instrument and remeasure. Remember to account for this dilution factor in the subsequent calculations.
-
-
Calculations:
a. Calculate the molar concentration of the dye ([Dye]): [Dye] (M) = Aₘₐₓ / (ε_dye × path length)
- ε_dye = Molar extinction coefficient of Cy7 at its Aₘₐₓ (e.g., ~250,000 M⁻¹cm⁻¹)
- path length = 1 cm
b. Calculate the corrected absorbance of the protein at 280 nm (A₂₈₀_corr): A₂₈₀_corr = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
- CF₂₈₀ = Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at Aₘₐₓ. This value is dye-specific.
c. Calculate the molar concentration of the protein ([Protein]): [Protein] (M) = A₂₈₀_corr / (ε_protein × path length)
- ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)
- path length = 1 cm
d. Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the relationships between different components, the following diagrams have been generated.
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
Caption: Comparison of key photophysical properties of common NIR dyes.
References
A Comparative Guide to Cy7 Diacid and Alternative NIR Dyes for Quantitative Tissue Fluorescence Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fluorescent signals in tissue is paramount for robust preclinical and clinical research. This guide provides a comprehensive comparison of Cy7 diacid, a near-infrared (NIR) cyanine dye, with other common alternatives, focusing on their performance in quantitative tissue analysis. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable fluorescent probe for your research needs.
At a Glance: Key Performance Indicators of NIR Dyes
The selection of an appropriate NIR dye hinges on several key photophysical and pharmacokinetic parameters. Below is a comparative summary of this compound and a widely used alternative, Indocyanine Green (ICG).
| Property | This compound / Related Cy7 Dyes | Indocyanine Green (ICG) | Reference |
| Molecular Weight | ~870 g/mol | 775 g/mol | [N/A] |
| Excitation Maximum (λex) | ~750 - 790 nm | ~780 nm | [N/A] |
| Emission Maximum (λem) | ~770 - 810 nm | ~820 nm | [N/A] |
| Quantum Yield | Generally higher than ICG | Lower | [1] |
| Primary Elimination Route | Renal | Hepatic | [1] |
| Tumor Accumulation | Appreciable, can be enhanced with targeting moieties | Lower intrinsic tumor accumulation, primarily a blood pool agent | [2][3] |
In-Depth Comparison: this compound vs. ICG in Tissue
While both this compound and ICG operate within the NIR window, which allows for deeper tissue penetration and reduced autofluorescence, their distinct properties lead to different performance characteristics in tissue imaging and quantification.[4]
This compound and its derivatives often exhibit higher quantum yields compared to ICG, resulting in brighter fluorescent signals and potentially higher sensitivity in detecting target tissues. Their primary renal clearance pathway can be advantageous in abdominal imaging, as it reduces the background signal from the liver, a common issue with hepatically cleared dyes like ICG. Unconjugated Cy7 dyes have been shown to have appreciable tumor uptake, which is a significant advantage for cancer imaging applications.
Indocyanine Green (ICG) is a clinically approved dye primarily used as a blood pool imaging agent. Its rapid clearance from circulation and primary accumulation in the liver make it suitable for applications like angiography and liver function assessment. However, its lower intrinsic tumor-targeting capabilities and potential for high background in the liver can be limitations for quantitative tumor imaging.
Quantitative Analysis in Tumor Models
The following table summarizes representative quantitative data from studies comparing cyanine dyes in tumor-bearing mouse models. This data is extracted from graphical representations in the cited literature.
| Parameter | Cy7 (unconjugated) | Cy7-RGD (Targeted) | ICG | Reference |
| Tumor Fluorescence Intensity (p/s/cm²/sr) at 2h | ~1.5 x 10⁸ | ~4.0 x 10⁸ | Lower, rapidly clears | |
| Tumor-to-Normal Tissue Ratio at 2h | ~2.0 | ~4.35 | Lower | |
| Tumor Accumulation of ICG in Nanoparticles (24h post-injection) | Not Applicable | Not Applicable | ~2-fold higher than free ICG |
Cellular Uptake Mechanisms
The accumulation of cyanine dyes in tumor tissues is not solely dependent on the enhanced permeability and retention (EPR) effect. Specific cellular uptake mechanisms play a crucial role.
Cellular uptake pathways of this compound in tumor cells.
Research indicates that heptamethine cyanine dyes, like Cy7, are taken up by cancer cells through organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of tumor cells. Additionally, cyanine dyes can bind to serum albumin, and this complex can be internalized by tumor cells through receptor-mediated endocytosis. This dual mechanism contributes to the enhanced accumulation and retention of Cy7 dyes in tumors compared to normal tissues.
Experimental Protocols
Accurate and reproducible quantitative analysis of this compound fluorescence in tissue samples requires meticulous experimental procedures.
Experimental Workflow for Tissue Analysis
Workflow for quantitative analysis of fluorescence in tissue.
Detailed Protocol for Quantitative Analysis of this compound in Excised Tissue
1. Tissue Collection and Ex Vivo Imaging:
-
Following euthanasia of the animal model at the desired time point post-injection of this compound, surgically excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Rinse the tissues with cold phosphate-buffered saline (PBS) to remove excess blood.
-
Place the tissues on a non-fluorescent surface and perform ex vivo imaging using a suitable NIR fluorescence imaging system to visualize the biodistribution of the dye.
2. Tissue Homogenization:
-
Weigh each tissue sample.
-
Add a suitable lysis buffer (e.g., RIPA buffer) at a specific ratio (e.g., 1 ml of buffer per 100 mg of tissue).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the solubilized dye.
3. Fluorescence Quantification:
-
Pipette a specific volume (e.g., 100-200 µL) of the supernatant from each tissue sample into a black, clear-bottom 96-well plate.
-
Include a standard curve using known concentrations of this compound in the same lysis buffer to enable absolute quantification.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters for Cy7 (e.g., excitation ~750 nm, emission ~780 nm).
4. Data Analysis:
-
Subtract the background fluorescence from blank wells containing only lysis buffer.
-
Use the standard curve to determine the concentration of this compound in each sample.
-
Normalize the fluorescence intensity or concentration to the weight of the corresponding tissue sample to obtain a quantitative measure of dye accumulation (e.g., fluorescence units per gram of tissue or ng of dye per gram of tissue).
-
Calculate the tumor-to-background ratio by dividing the normalized fluorescence of the tumor by that of a reference tissue (e.g., muscle).
Conclusion
This compound and its derivatives present a compelling option for the quantitative analysis of fluorescence in tissue samples, particularly in the context of cancer research. Their favorable photophysical properties and inherent tumor-seeking capabilities often lead to superior performance compared to traditional NIR dyes like ICG. However, the choice of the optimal fluorescent probe ultimately depends on the specific research question and experimental design. By following standardized and rigorous experimental protocols, researchers can obtain reliable and reproducible quantitative data to advance their scientific investigations.
References
- 1. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Substituents in Tumor Uptake and Fluorescence Imaging Ability of Near-Infrared Cyanine-like Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Clearance and Biodistribution: A Comparative Guide to Cy7 Diacid and Other Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo clearance and biodistribution of Cy7 diacid against other commonly used cyanine dyes, namely the clinically approved Indocyanine Green (ICG) and a more hydrophilic cyanine dye analog. Understanding the pharmacokinetic profiles of these fluorescent probes is critical for their effective application in preclinical and clinical imaging, as well as for the development of targeted drug delivery systems.
Key Performance Snapshot: Clearance and Biodistribution
The in vivo fate of cyanine dyes is intrinsically linked to their physicochemical properties, primarily their hydrophilicity and propensity for plasma protein binding. These factors dictate the dominant clearance pathway—either rapid hepatic uptake and biliary excretion or renal filtration—and influence their distribution throughout the body.
| Feature | This compound (Expected) | Indocyanine Green (ICG) | Hydrophilic Cyanine Dyes (e.g., SIDAG) |
| Primary Clearance Route | Mixed; Predominantly Hepatic | Hepatic | Renal |
| Plasma Half-life | Moderate | Short | Longer than ICG |
| Hydrophilicity | Moderate | Low (Lipophilic) | High |
| Plasma Protein Binding | Moderate to High | High (>98%) | Low |
| Primary Organ of Accumulation | Liver, Spleen | Liver | Kidneys, Bladder |
Quantitative Biodistribution Analysis
Direct head-to-head quantitative biodistribution data for this compound compared to other cyanine dyes under identical experimental conditions is limited in publicly available literature. However, based on studies of individual dyes with similar properties, a representative comparison can be constructed. The following table summarizes the biodistribution of free Indocyanine Green (ICG) in healthy mice at 1-hour post-injection, expressed as a percentage of the injected dose per gram of tissue (%ID/g). This data highlights the pronounced hepatic accumulation characteristic of lipophilic cyanine dyes.
Table 1: Representative Biodistribution of Free Indocyanine Green (ICG) in Mice (1-hour post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | 25.5 ± 5.5 |
| Spleen | 3.2 ± 1.1 |
| Kidneys | 1.5 ± 0.4 |
| Lungs | 1.8 ± 0.6 |
| Heart | 0.7 ± 0.2 |
| Blood | 1.2 ± 0.3 |
Data presented is a synthesized representation from publicly available studies and should be considered illustrative.
Experimental Methodologies
Accurate and reproducible in vivo clearance and biodistribution data are contingent on standardized experimental protocols. Below is a detailed methodology for a typical in vivo imaging study in mice.
Protocol: In Vivo Biodistribution Study of Cyanine Dyes in Mice
1. Animal Models:
-
Species: BALB/c nude mice (or other appropriate strain), 6-8 weeks old.
-
Acclimatization: House animals for at least one week prior to the experiment with free access to food and water. For imaging studies involving fluorescent dyes, a low-chlorophyll diet is recommended to reduce autofluorescence.
2. Dye Preparation and Administration:
-
Reconstitution: Dissolve the cyanine dye (e.g., this compound) in a biocompatible solvent such as sterile phosphate-buffered saline (PBS) or a minimal amount of dimethyl sulfoxide (DMSO) followed by dilution in PBS. Ensure the final DMSO concentration is non-toxic.
-
Dosage: A typical dose for in vivo imaging ranges from 0.5 to 5 mg/kg body weight. The optimal dose should be determined empirically.
-
Administration: Administer the dye solution via intravenous (IV) injection through the tail vein. The typical injection volume is 100-200 µL.
3. In Vivo Imaging:
-
Anesthesia: Anesthetize the mice using isoflurane (1-3%) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Imaging System: Use a small animal in vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate excitation and emission filters for the specific cyanine dye. For Cy7, typical excitation is around 745 nm and emission is around 790 nm.
-
Image Acquisition: Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h, 48h) to monitor the temporal dynamics of distribution and clearance.
4. Ex Vivo Biodistribution Analysis:
-
Euthanasia and Organ Harvest: At the final time point, euthanize the animal according to approved protocols. Immediately perfuse with saline and dissect major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Ex Vivo Imaging: Arrange the harvested organs on a non-fluorescent surface and image them using the same in vivo imaging system settings.
-
Quantitative Analysis:
-
Draw regions of interest (ROIs) around each organ in the ex vivo image.
-
Measure the average radiant efficiency (photons/s/cm²/sr) within each ROI.
-
To express the data as %ID/g, create a standard curve using known concentrations of the dye. Homogenize the organs, measure their weight, and quantify the fluorescence in the homogenate. Calculate the %ID/g by comparing the fluorescence of the organ homogenate to the standard curve and normalizing by the organ weight and the total injected dose.
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in these studies, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the key relationships governing cyanine dye clearance.
References
performance of Cy7 diacid in different microscopy techniques (confocal, STORM, STED)
For researchers, scientists, and drug development professionals seeking to harness the power of advanced microscopy techniques, the choice of a suitable fluorophore is paramount. This guide provides a comprehensive comparison of the performance of Cy7 diacid in confocal, Stochastic Optical Reconstruction Microscopy (STORM), and Stimulated Emission Depletion (STED) microscopy. Its performance is benchmarked against common alternatives, Alexa Fluor 750 and ATTO 700, supported by experimental data and detailed protocols to inform your experimental design.
Executive Summary
This compound, a near-infrared (NIR) cyanine dye, offers benefits for biological imaging due to its emission in a spectral range with reduced tissue autofluorescence. However, its performance varies significantly across different microscopy platforms. While it can be a viable option for conventional confocal microscopy, its utility in super-resolution techniques like STORM and STED is more nuanced. Alexa Fluor 750 and ATTO 700 often present more robust alternatives for the demanding conditions of super-resolution imaging, exhibiting superior photostability and brightness. This guide will delve into the quantitative performance of these dyes to provide a clear framework for selecting the optimal fluorophore for your specific application.
Performance in Confocal Microscopy
In confocal microscopy, the primary concerns are brightness and photostability to ensure a strong signal-to-noise ratio and the ability to withstand repeated laser scanning.
Quantitative Performance Comparison: Confocal Microscopy
| Property | This compound | Alexa Fluor 750 | ATTO 700 |
| Excitation Max (nm) | ~750 | ~749 | ~700 |
| Emission Max (nm) | ~773 | ~775 | ~716 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~199,000 | ~290,000 | ~120,000 |
| Quantum Yield | ~0.3 | ~0.12 | ~0.25 |
| Relative Photostability | Moderate | High | High |
Note: Photostability is highly dependent on the experimental conditions, including laser power and buffer composition.
Discussion
While this compound exhibits a respectable quantum yield, its photostability is generally considered moderate compared to alternatives.[1] Alexa Fluor 750, a member of the Alexa Fluor family known for their enhanced photostability, often outperforms cyanine dyes in demanding confocal applications requiring long-term imaging or high laser powers.[2][3] ATTO 700 is also characterized by its high thermal and photostability.[4][5]
Performance in STORM (Stochastic Optical Reconstruction Microscopy)
STORM imaging relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. Key performance metrics include the number of photons per switching event (brightness), the on/off duty cycle, and the total number of switching cycles before photobleaching.
Quantitative Performance Comparison: STORM
| Property | Cy7 | Alexa Fluor 750 |
| Excitation Max (nm) | ~750 | ~749 |
| Emission Max (nm) | ~773 | ~775 |
| Photons per Switching Event | ~1000 | 700 - 2800 |
| Blinking Cycles | Moderate | High |
| Suitability for dSTORM | Can be used, often in dye pairs | Good, can be used alone or in dye pairs |
Note: Data for this compound is often reported for the general Cy7 dye. Performance can be buffer-dependent.
Discussion
Cy7 can be used in STORM, often as a reporter dye in a dye pair with an activator dye (e.g., Cy3). The photoswitching mechanism for cyanine dyes like Cy7 in the presence of thiols involves the formation of a non-fluorescent adduct. However, its photostability can be a limiting factor. Alexa Fluor 750 has been shown to be an exceptional reporter for both dSTORM and nSTORM. It can exhibit robust blinking behavior and a higher number of photons per switching event compared to Cy7, leading to better localization precision and image quality. The blinking of Alexa Fluor 750 can be sensitive to the imaging buffer composition.
Performance in STED (Stimulated Emission Depletion) Microscopy
STED microscopy achieves super-resolution by using a high-power depletion laser to confine the fluorescence emission to a sub-diffraction-limited spot. Therefore, the ideal STED fluorophore must be exceptionally photostable to withstand the intense depletion laser.
Performance in STED Microscopy
| Property | This compound | ATTO 700 |
| Excitation Max (nm) | ~750 | ~700 |
| Emission Max (nm) | ~773 | ~716 |
| STED Depletion Laser Wavelength | Typically 775 nm | Typically 775 nm |
| Achievable Resolution | Limited data available, generally lower than STED-optimized dyes | High |
| Photostability under STED conditions | Moderate to Low | High |
Discussion
The high laser powers used in STED microscopy can rapidly photobleach many conventional fluorophores, including cyanine dyes like Cy7. While a 775 nm depletion laser can be used for far-red dyes, the photostability of this compound under these conditions is a significant concern, which can limit the achievable resolution and the duration of imaging. For optimal STED imaging, dyes specifically designed and optimized for this technique, such as certain ATTO dyes, are often recommended. ATTO 700, for instance, is known for its high photostability, making it a more suitable candidate for STED microscopy. The resolution achievable in STED is inversely proportional to the square root of the depletion laser intensity, highlighting the need for dyes that can withstand high laser powers.
Experimental Protocols
Confocal Microscopy: Photostability Measurement
This protocol outlines a method to quantify and compare the photobleaching rates of this compound and its alternatives.
Objective: To measure the photobleaching decay of fluorescent dyes under continuous laser illumination.
Materials:
-
Confocal laser scanning microscope with a suitable NIR laser line (e.g., 750 nm).
-
Solutions of this compound, Alexa Fluor 750, and ATTO 700 at a concentration of 1 µM in PBS (pH 7.4).
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/FIJI).
Procedure:
-
Sample Preparation: Pipette a small volume of each dye solution onto a separate microscope slide and cover with a coverslip.
-
Microscope Setup:
-
Turn on the confocal microscope and allow the laser to stabilize.
-
Select the appropriate excitation laser line (e.g., 750 nm).
-
Set the laser power to a fixed, moderate level that is consistent for all samples.
-
Configure the detector to capture the emission of the respective dyes.
-
-
Image Acquisition:
-
Define a region of interest (ROI).
-
Acquire a time-lapse series of images of the ROI with continuous laser scanning.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
Normalize the intensity of each frame to the initial intensity (time = 0).
-
Plot the normalized intensity as a function of time to obtain the photobleaching curve.
-
Fit the decay curve to a single exponential function to determine the photobleaching rate constant.
-
STORM Imaging Protocol (General dSTORM)
This protocol provides a general workflow for dSTORM imaging using this compound or its alternatives.
Objective: To perform single-molecule localization microscopy using direct STORM.
Materials:
-
Wide-field fluorescence microscope equipped for STORM imaging (high-power lasers, sensitive camera).
-
Labeled sample (e.g., cells with immunolabeled proteins using dye-conjugated secondary antibodies).
-
STORM imaging buffer: A buffer containing a reducing agent (e.g., β-mercaptoethanol or MEA) and an oxygen scavenging system (e.g., glucose oxidase and catalase). The exact composition can be optimized for the specific dye.
Procedure:
-
Sample Preparation: Prepare the labeled sample on a suitable coverslip.
-
Microscope Setup:
-
Mount the sample on the microscope.
-
Focus on the region of interest.
-
-
Imaging:
-
Illuminate the sample with a high-power laser corresponding to the excitation maximum of the dye (e.g., 750 nm for this compound). This will induce photoswitching.
-
Acquire a long series of images (typically thousands to tens of thousands of frames) to capture the stochastic blinking of individual fluorophores.
-
-
Data Analysis:
-
Use specialized software to analyze the image series. The software will identify and localize the individual fluorescent events in each frame with sub-pixel precision.
-
Reconstruct a super-resolved image from the compiled localization data.
-
STED Imaging Protocol (General)
This protocol provides a general workflow for STED microscopy.
Objective: To acquire super-resolution images using STED microscopy.
Materials:
-
STED microscope with appropriate excitation and depletion lasers (e.g., 750 nm excitation and 775 nm depletion for far-red dyes).
-
Sample labeled with a STED-compatible fluorophore.
-
Mounting medium with a refractive index matching the immersion oil.
Procedure:
-
Sample Preparation: Prepare the labeled sample on a #1.5 coverslip.
-
Microscope Setup:
-
Mount the sample on the STED microscope.
-
Align the excitation and depletion laser beams.
-
-
Imaging:
-
Scan the sample with both the excitation and the donut-shaped depletion laser beams.
-
Adjust the power of the depletion laser to achieve the desired resolution. Higher power generally leads to better resolution but also increases the risk of photobleaching.
-
Detect the fluorescence signal from the center of the depletion donut.
-
-
Image Reconstruction: The microscope software will generate the super-resolved image.
Visualizations
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Cy7 Diacid
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Cy7 diacid, a near-infrared fluorescent dye.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] In the event of skin contact, wash the affected area immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Hazard Classification
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.
Due to its hazardous nature, this compound waste must not be disposed of down the drain or in regular trash. All materials contaminated with this compound are to be treated as hazardous chemical waste.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound waste. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as local regulations may vary.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step.
-
Liquid Waste: All liquid waste containing this compound, including stock solutions, experimental solutions, and the first rinse of any contaminated labware, must be collected in a designated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, pipette tips, absorbent paper, and gels, must be collected in a separate, clearly labeled hazardous waste container.
Step 2: Container Labeling and Storage
Accurate and clear labeling is essential for safe handling and disposal.
-
Label all waste containers with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name ("this compound").
-
Store waste containers in a designated and secure area away from general laboratory traffic.
-
Ensure all containers are tightly sealed to prevent spills and evaporation.
Step 3: Waste Pickup and Disposal
-
Once a waste container is full, it should be scheduled for pickup by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill Management
In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills. Collect the contaminated absorbent material and dispose of it as hazardous solid waste. For large spills, evacuate the area and contact your EHS department immediately.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Cy7 Diacid
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Cy7 diacid, a near-infrared fluorescent dye. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
When working with this compound, a thorough understanding of its potential hazards is crucial. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tight-sealing with side-shields.[1][2][3][4] | Protects eyes from chemical splashes. |
| Face Shield | Provides additional protection against splashes, especially when handling larger quantities. | ||
| Skin Protection | Chemical-resistant Gloves | Nitrile gloves are a common minimum requirement. Consider double-gloving for added protection. | Prevents skin contact with the chemical. |
| Lab Coat | Fire-resistant recommended when working with flammable materials. | Protects clothing and skin from spills. | |
| Impervious Clothing | Provides full-body protection. | ||
| Respiratory Protection | Suitable Respirator | Use in poorly ventilated areas or when dust/aerosols may be generated. | Avoids inhalation of harmful particles. |
| Footwear | Closed-Toe Shoes | Protects feet from spills and falling objects. |
General Handling Advice:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling the substance.
-
Be aware that some cyanine dyes are known sensitizers.
Chemical and Physical Properties
The following table summarizes key properties of this compound and related compounds. Note that specific values may vary between suppliers.
| Property | Value | Source |
| Molecular Formula | C42H53ClN2O4 | |
| Molecular Weight | 685.35 g/mol | |
| Excitation Maximum | ~750 nm | |
| Emission Maximum | ~773 nm | |
| Solubility | Soluble in organic solvents like DMSO and DMF; low solubility in water. | |
| Storage | Store at -20°C in the dark. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare your workspace in a chemical fume hood.
-
Solution Preparation: Due to its low aqueous solubility, this compound should first be dissolved in an organic co-solvent such as DMSO or DMF before being added to an aqueous buffer.
-
Experimental Use: During the experiment, handle all solutions containing this compound with care to avoid spills and aerosol generation.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills. Collect the contaminated material and dispose of it as hazardous solid waste. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous chemical waste. It is imperative to consult and follow your institution's specific EHS guidelines.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and the initial rinses of contaminated labware, in a designated, leak-proof, and chemically compatible container.
-
Solid Waste: Dispose of all contaminated solid waste, such as pipette tips, gloves, and absorbent materials, in a separate, clearly labeled hazardous waste container.
Container Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic, ensuring they are tightly sealed.
Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
Below is a workflow diagram illustrating the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
